molecular formula C9H10N2O3 B2701955 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine CAS No. 157593-00-5

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

Número de catálogo: B2701955
Número CAS: 157593-00-5
Peso molecular: 194.19
Clave InChI: WSEMYTWGFFNSBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine is a chemical compound with the molecular formula C 9 H 10 N 2 O 3 and a molecular weight of 194.19 g/mol . It is characterized by a benzodioxole group, a common structural motif in various biologically active compounds, and a hydroxyimino (oxime) functional group which can impart properties such as metal chelation . The presence of these functional groups makes it a valuable intermediate for researchers in synthetic organic chemistry, particularly in the development of novel pharmaceutical candidates and complex molecules for material science. Its potential applications may include serving as a precursor for heterocyclic synthesis or in the preparation of ligands for catalytic systems. Researchers can utilize this compound for scientific research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(NE)-N-[1-(6-amino-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(11-12)6-2-8-9(3-7(6)10)14-4-13-8/h2-3,12H,4,10H2,1H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEMYTWGFFNSBF-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1N)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1N)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Receptor Binding Affinity of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine (CAS: 157593-00-5), hereafter referred to as 6-HIE-BZA , is a highly specialized synthetic derivative characterized by a methylenedioxyaniline core substituted with an ethanone oxime moiety.

In drug discovery and molecular pharmacology, the 1,3-benzodioxole core is a well-established pharmacophore known for its interaction with monoaminergic targets, most notably the serotonin 2A receptor (5-HT2A) and the serotonin transporter (SERT). The presence of the oxime group [1-(hydroxyimino)ethyl] at the 6-position introduces a unique hydrogen-bond donor/acceptor site and alters the steric bulk of the molecule. This modification is hypothesized to significantly influence receptor subtype selectivity, shifting the binding affinity profile compared to classic entactogens like 3,4-methylenedioxyamphetamine (MDA).

This whitepaper provides a definitive, self-validating methodological framework for quantifying the receptor binding affinity of 6-HIE-BZA. By employing orthogonal techniques—equilibrium radioligand competition assays and real-time Surface Plasmon Resonance (SPR)—researchers can accurately map both the thermodynamic and kinetic binding profile of this novel ligand.

Orthogonal Experimental Workflows

To establish a scientifically rigorous and trustworthy binding profile, the evaluation of 6-HIE-BZA must rely on a self-validating system. This means employing a primary high-throughput equilibrium assay validated against known reference standards, followed by a secondary kinetic assay to determine drug residence time.

Protocol 1: High-Throughput Radioligand Competition Assay (5-HT2A)

Radioligand binding remains the gold standard for determining the equilibrium inhibition constant ( Ki​ ) of novel ligands[1]. To evaluate 6-HIE-BZA's affinity for the 5-HT2A receptor, we utilize a competitive displacement assay against [3H] ketanserin, a highly selective 5-HT2A antagonist[2].

Causality & Design Choices: We utilize 96-well MAFB microfilter plates (GF/B filters over a Durapore membrane) because they exhibit significantly lower non-specific binding of radioligands compared to standard GF/C filters[3]. Furthermore, presoaking the wells in 0.5% polyethyleneimine (PEI) neutralizes the negative charge of the glass fibers, reducing non-specific binding of the lipophilic 6-HIE-BZA by up to 50%[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT2A receptors. Centrifuge the homogenate at 27,000 × g for 20 minutes at 4°C. Resuspend the crude membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EDTA) to a final concentration of 70 µg protein/well.

  • Plate Assembly: Pre-treat the 96-well MAFB microfilter plates with 0.5% PEI for 2 hours at room temperature. Wash twice with assay buffer.

  • Ligand Incubation: To each well, add 70 µg of membrane protein, 2.0 nM [3H] ketanserin, and varying concentrations of 6-HIE-BZA (ranging from 10 pM to 10 µM). Include a control well with 10 µM unlabeled ritanserin to define non-specific binding.

  • Equilibration: Incubate the plates at 37°C for 60 minutes. (Receptor-radioligand equilibration is typically reached after 20 minutes, but 60 minutes ensures steady-state for the novel analyte[3]).

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration using a 96-well cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to rapidly remove unbound radioligand while minimizing dissociation of the bound complex.

  • Quantification: Dry the plates, add 50 µL of MicroScint-20 scintillation cocktail to each well, and measure retained radioactivity (CPM) using a MicroBeta microplate scintillation counter.

  • Data Analysis: Plot CPM versus log[6-HIE-BZA]. Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+KD​[L]​IC50​​ .

G L 6-HIE-BZA (Ligand) R 5-HT2A Receptor (GPCR) L->R Binds (Ki) Gq Gq Protein (Alpha Subunit) R->Gq Activates PLC Phospholipase C (PLC-beta) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Fig 1. Hypothesized 5-HT2A Gq-coupled signaling pathway activated by 6-HIE-BZA binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

While radioligand assays provide equilibrium data, they obscure the dynamic rates of association ( kon​ ) and dissociation ( koff​ ). SPR is a label-free optical sensing method that measures changes in the refractive index at a sensor surface, allowing for real-time kinetic profiling[4].

Causality & Design Choices: We utilize a CM5 sensor chip (carboxymethylated dextran) because its 3D hydrogel matrix provides a high surface area, maximizing the immobilization capacity of the 5-HT2A receptor. This is critical for detecting the binding of a low-molecular-weight analyte like 6-HIE-BZA (~194.19 g/mol )[5].

Step-by-Step Methodology:

  • Surface Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface by injecting a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) at 10 µL/min for 7 minutes to form reactive succinimide esters.

  • Receptor Immobilization: Inject purified human 5-HT2A receptor (solubilized in lipid nanodiscs to maintain native conformation) diluted in 10 mM sodium acetate (pH 4.5). Monitor the response until an immobilization level of ~2500 Resonance Units (RU) is achieved[4].

  • Surface Blocking: Inject 1 M ethanolamine hydrochloride (pH 8.5) for 7 minutes to deactivate residual NHS esters, preventing non-specific covalent binding of the analyte.

  • Analyte Binding (Association Phase): Dilute 6-HIE-BZA in running buffer (1× PBS, 0.05% Tween-20, 1% DMSO) to a concentration range spanning 0.1× to 10× its estimated KD​ . Inject the analyte over the functionalized surface at a high flow rate (30 µL/min) to minimize mass transport limitations. Record the association phase for 120 seconds.

  • Analyte Dissociation: Switch the flow back to pure running buffer. Record the dissociation phase for 300 seconds.

  • Kinetic Modeling: Fit the background-subtracted sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate KD​=kon​koff​​ .

SPR Chip CM5 Sensor Chip Act Surface Activation (NHS/EDC) Chip->Act Imm Receptor Immobilization (5-HT2A) Act->Imm Block Blocking (Ethanolamine) Imm->Block Flow Analyte Flow (6-HIE-BZA) Block->Flow Read Real-time SPR Readout (RU) Flow->Read

Fig 2. Surface Plasmon Resonance (SPR) workflow for real-time receptor binding kinetics.

Data Presentation & Interpretation

The following tables synthesize the representative baseline data structure expected when profiling 6-HIE-BZA against established monoaminergic standards. By comparing the novel oxime derivative against ketanserin and MDA, researchers can validate the assay's integrity.

Table 1: Representative Radioligand Binding Profile (Equilibrium Data)

Target ReceptorRadioligandReference StandardRef. Ki​ (nM)6-HIE-BZA Predicted Ki​ (nM)
5-HT2A [3H] KetanserinKetanserin0.85 - 2.0Assay Dependent
5-HT2C [3H] MesulergineMesulergine1.5Assay Dependent
SERT [3H] CitalopramMDA~400Assay Dependent

Note: Reference Ki​ values for Ketanserin are grounded in literature standards for CHO-K1/HEK293 cell lines[1][2].

Table 2: SPR Kinetic Parameters for 5-HT2A (Real-Time Data)

CompoundAssociation Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Affinity ( KD​ , nM)Residence Time ( τ , min)
Ketanserin (Control) 4.5×105 9.0×10−4 2.018.5
6-HIE-BZA Empirical DerivationEmpirical DerivationCalculatedCalculated

Residence time ( τ ) is calculated as 1/koff​ . A longer residence time often correlates with prolonged in vivo efficacy regardless of pharmacokinetic clearance.

References

  • 5-HT2A Biochemical Binding Assay Service Reaction Biology URL:[Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates PubMed (National Institutes of Health) URL:[Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies PubMed Central (PMC) URL:[Link]

  • ketanserin[Ligand Id: 88] activity data from GtoPdb and ChEMBL IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

Sources

Identifying the In Vivo Metabolites of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine: A Strategic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of metabolic pathways is a cornerstone of drug discovery and development, providing critical insights into a compound's efficacy, safety, and pharmacokinetic profile. This guide presents a comprehensive, field-proven strategy for the in vivo identification of metabolites for the novel chemical entity 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine. By integrating predictive metabolic science with advanced analytical methodologies, we will delineate a self-validating workflow that moves from theoretical assessment to definitive structural elucidation. This document is designed not as a rigid template, but as a logical framework that emphasizes the causality behind experimental choices, empowering researchers to confidently navigate the complexities of metabolite identification.

Introduction: Deconstructing the Molecule

The subject of our investigation, 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine, is a compound with three distinct structural motifs of metabolic interest:

  • The 1,3-Benzodioxole Ring: This moiety is well-known for its complex interactions with cytochrome P450 (CYP450) enzymes. It can act as a mechanism-based inhibitor and is often metabolized via ring opening.[1]

  • The Aromatic Amine: A common functional group in pharmaceuticals, aromatic amines are susceptible to a variety of Phase I and Phase II metabolic reactions, including oxidation and conjugation, which can lead to either detoxification or bioactivation.[2][3]

  • The Oxime (Hydroxyimino) Group: This functional group can undergo several biotransformations, including hydrolysis or reduction, and its metabolic fate is crucial to understanding the compound's overall disposition.

A thorough understanding of these potential metabolic "soft spots" is essential for designing a robust and efficient identification strategy. The primary objective is to create a complete metabolic map, identifying all significant metabolites and elucidating their structures to predict the compound's behavior in a biological system.

Theoretical Framework: Predicting Metabolic Fate

Before embarking on any in vivo experimentation, a predictive analysis based on established biochemical pathways is critical. This allows for a targeted search for metabolites during data analysis.

Phase I Biotransformations (Functionalization)

Phase I metabolism typically introduces or exposes functional groups. For our compound, we predict the following primary reactions, catalyzed largely by the CYP450 superfamily of enzymes[4][5][6]:

  • 1,3-Benzodioxole Ring Opening: The most prominent metabolic pathway for this moiety is CYP450-mediated O-demethylenation. This process involves oxidation of the methylenic carbon, leading to the formation of an unstable intermediate that rearranges to a catechol (1,2-dihydroxybenzene) derivative.[1][7][8] This catechol is a key potential metabolite.

  • Aromatic Amine Oxidation: The primary amine is a prime target for oxidation. N-hydroxylation, mediated by enzymes like CYP1A2, can form a hydroxylamine metabolite.[3][9] This is a critical transformation to monitor, as N-hydroxy metabolites can sometimes be reactive intermediates.[10]

  • Oxime Metabolism: The oxime group may be hydrolyzed to the corresponding ketone. Furthermore, the hydroxylamine-like structure could be a substrate for various oxidoreductases.[11]

  • Aromatic Hydroxylation: Oxidation may also occur on the aromatic ring itself, though this is often a more minor pathway compared to the options above.

Phase II Biotransformations (Conjugation)

Phase II metabolism involves the conjugation of endogenous molecules to the parent compound or its Phase I metabolites, rendering them more water-soluble for excretion.[2][12]

  • Glucuronidation: The newly formed catechol, the N-hydroxy amine, and the parent aromatic amine can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The catechol and aromatic amine can also undergo sulfation by sulfotransferases (SULTs).[10] A demethylenated monosulfate conjugate has been identified as a major metabolite for other benzodioxole amines.[13]

  • Acetylation: The primary aromatic amine is a substrate for N-acetyltransferases (NATs), leading to an acetylated amine metabolite.[2][10]

These predictions are summarized in the metabolic pathway diagram below and in Table 1.

Predicted Metabolic Pathways Parent Parent Compound 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine M1 M1: Catechol Derivative Parent->M1 Phase I: O-Demethylenation (CYP450) M2 M2: N-Hydroxy Amine Parent->M2 Phase I: N-Oxidation (CYP450) M3 M3: Ketone Derivative Parent->M3 Phase I: Hydrolysis M4 M4: Acetylated Amine Parent->M4 Phase II: N-Acetylation (NAT) M5 M5: Catechol Glucuronide M1->M5 Phase II: Glucuronidation (UGT) M6 M6: Catechol Sulfate M1->M6 Phase II: Sulfation (SULT) M7 M7: N-Glucuronide M2->M7 Phase II: Glucuronidation (UGT)

Caption: Predicted Phase I and Phase II metabolic pathways.

Table 1: Predicted Key Metabolites of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

Metabolite ID Proposed Biotransformation Mass Change (Da) Predicted Exact Mass [M+H]⁺
M1 O-Demethylenation (Ring Opening) +16.00 227.0664
M2 N-Oxidation +15.99 226.0824
M3 Oxime Hydrolysis to Ketone -15.01 195.0661
M4 N-Acetylation +42.01 253.0926
M5 O-Demethylenation + Glucuronidation +192.03 403.0985
M6 O-Demethylenation + Sulfation +95.96 307.0236

| M7 | N-Glucuronidation | +176.03 | 387.1145 |

Note: Exact masses are calculated based on the parent compound's monoisotopic mass of 210.0691 Da.

In Vivo Experimental Design and Execution

The transition from theory to practice requires a meticulously planned in vivo study to generate high-quality samples for analysis.[14]

Animal Model Selection

Rodent models, particularly rats and mice, are the standard for initial pharmacokinetic and metabolism studies due to their well-characterized physiology and handling feasibility.[15][16]

  • Rationale: The choice of species should ideally be based on preliminary in vitro data (e.g., from liver microsomes) that shows a metabolic profile similar to humans. Wistar or Sprague-Dawley rats are commonly used. For complex human-specific metabolism, humanized transgenic mouse models expressing human drug-metabolizing enzymes can be invaluable.[9][17]

Dosing and Sample Collection Protocol

Protocol 1: Animal Dosing and Sample Collection

  • Acclimatization: House male Wistar rats (n=3-5 per group) in metabolic cages for at least 48 hours prior to dosing to allow for acclimatization.

  • Dosing: Administer the compound via a relevant clinical route (e.g., oral gavage or intravenous injection) at a pharmacologically relevant dose. A typical starting point is 10-25 mg/kg.

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h). Blood samples should be collected at time points that capture the Cmax and elimination phase (e.g., 0.5, 1, 2, 4, 8, 24h) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Pre-processing:

    • Urine: Immediately after collection, centrifuge urine samples to remove debris.[18] Freeze aliquots at -80°C to prevent degradation.

    • Blood: Centrifuge blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate plasma. Transfer plasma to clean tubes and store at -80°C.

    • Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water) and centrifuge to extract the compound and its metabolites.

Causality: The use of metabolic cages is crucial for accurate collection of excreta, ensuring a complete mass balance assessment. Storing samples at -80°C is a critical step to quench enzymatic activity and preserve the integrity of potentially labile metabolites.[18][19]

Sample Preparation and Analytical Strategy

A robust analytical workflow is essential to detect, identify, and structurally characterize metabolites from complex biological matrices.[20] Our strategy employs a primary screening tool (LC-MS/MS) and a definitive structural tool (NMR).

Metabolite ID Workflow A In Vivo Dosing & Sample Collection (Urine, Plasma, Feces) B Sample Preparation (Protein Precipitation/SPE) A->B C LC-MS/MS Analysis B->C D Full Scan MS (Metabolite Detection) C->D E MS/MS Analysis (Fragmentation Data) D->E F Data Processing & Metabolite Profiling E->F G Definitive Structure? (Isomers, Novel) F->G H Metabolite Isolation (Prep-HPLC) G->H No J Final Structure Elucidation G->J Yes I NMR Spectroscopy (1D & 2D NMR) H->I I->J K Metabolic Pathway Map J->K

Caption: The overall experimental workflow for metabolite identification.

Sample Preparation for Analysis

The goal of sample preparation is to remove interfering endogenous components while maximizing the recovery of drug-related material.[21][22]

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of cold (-20°C) acetonitrile containing an internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Trustworthiness: Protein precipitation is a rapid and effective method for many small molecules. The inclusion of an internal standard is a self-validating step that corrects for variations in extraction efficiency and instrument response.

LC-MS/MS for Metabolite Detection and Profiling

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification due to its sensitivity and specificity.[23][24][25]

Protocol 3: LC-MS/MS Analysis

  • Chromatography: Perform separation on a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is a good starting point.

  • Mass Spectrometry: Utilize a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, which provides accurate mass measurements essential for determining elemental composition.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data in full scan mode to detect all ionizable compounds.

    • Data-Dependent MS/MS (MS2): Automatically trigger fragmentation (MS/MS) scans on the most intense ions detected in the full scan, or on ions from a pre-defined inclusion list based on the predicted metabolites in Table 1.

Table 2: Example LC-MS/MS Parameters

Parameter Setting
LC System UPLC/HPLC System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.4 mL/min
MS System Q-TOF or Orbitrap HRMS
Ionization Mode Positive Electrospray Ionization (ESI+)
Full Scan Range m/z 100-1000
MS/MS Collision-Induced Dissociation (CID)

| Data Analysis | Metabolite profiling software for peak picking and comparison between dosed and control samples. |

Expertise: The choice of positive ionization mode is based on the presence of the basic amine group, which is readily protonated. Formic acid is used as a mobile phase modifier to improve chromatographic peak shape and enhance ionization.

NMR for Definitive Structure Elucidation

While MS/MS provides invaluable information on fragmentation, it can be insufficient to differentiate isomers or to characterize completely novel metabolites.[20] In these cases, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structure elucidation.[26][27]

Protocol 4: Structure Elucidation by NMR

  • Isolation: If a metabolite of interest cannot be fully characterized by MS, it must be isolated in sufficient purity and quantity (typically >50 µg). This is achieved using preparative HPLC.

  • NMR Data Acquisition: Dissolve the isolated metabolite in a suitable deuterated solvent (e.g., Methanol-d4). Acquire a suite of 1D and 2D NMR experiments.[28]

  • Structure Assignment: Use the correlation data from the 2D NMR spectra to piece together the molecular structure, assign the site of metabolic modification, and determine stereochemistry where applicable.

Table 3: Key 2D NMR Experiments for Structure Elucidation

NMR Experiment Information Gained Application Example
COSY (Correlation Spectroscopy) Shows proton-proton (¹H-¹H) couplings through 2-3 bonds. Identifies adjacent protons in an alkyl chain or on an aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to their attached carbons (¹H-¹³C). Assigns which proton is attached to which carbon atom.

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows longer-range (2-4 bond) correlations between protons and carbons (¹H-¹³C). | Connects molecular fragments and definitively pinpoints the site of conjugation (e.g., shows a correlation from a glucuronic acid proton to the carbon on the parent moiety).[29] |

Authoritative Grounding: The combined use of orthogonal techniques—accurate mass from HRMS to determine the elemental formula, fragmentation patterns from MS/MS to suggest substructures, and connectivity from NMR to assemble the final structure—provides an exceptionally high degree of confidence in metabolite identification.[29][30]

Conclusion

The identification of in vivo metabolites is a complex but manageable process when approached with a systematic and scientifically-grounded strategy. By beginning with a predictive analysis of the molecule's metabolic liabilities, we can design targeted in vivo experiments and analytical workflows. The synergistic use of high-resolution LC-MS/MS for rapid profiling and NMR for unambiguous structure elucidation provides a powerful, self-validating system. This guide furnishes the drug development professional with the necessary framework to thoroughly characterize the metabolic fate of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine, generating the critical data needed to advance a candidate with confidence.

References

  • Shehu, A.I., et al. (2018). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. NCBI. Available at: [Link]

  • Creative Biostructure. (2025). NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery. Creative Biostructure. Available at: [Link]

  • Grokipedia. (n.d.). 1,3-Benzodioxole. Grokipedia. Available at: [Link]

  • Ma, X., & Idle, J. R. (2008). Metabolism and biomarkers of heterocyclic aromatic amines in humans. NCBI. Available at: [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available at: [Link]

  • Landskroner, K. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. PubMed. Available at: [Link]

  • Landskroner, K. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Taylor & Francis Online. Available at: [Link]

  • Gouveia, G. J., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. NCBI. Available at: [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. NCBI. Available at: [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available at: [Link]

  • Bar-Magen, M., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. NCBI. Available at: [Link]

  • Zhu, M., et al. (2007). Analytical strategies for identifying drug metabolites. PubMed. Available at: [Link]

  • Anders, M. W., et al. (1982). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Representation of Heterocyclic Aromatic Amine Metabolism. ResearchGate. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

  • Kraynov, E., et al. (2012). Animal Models for Evaluation of Drug-Drug Interaction Potential of Biotherapeutics. Bentham Science. Available at: [Link]

  • National Academies. (n.d.). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. National Academies. Available at: [Link]

  • Slideshare. (n.d.). Sample preparation and protocols in metabolite identification. Slideshare. Available at: [Link]

  • Turesky, R. J., & Vouros, P. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NCBI. Available at: [Link]

  • Anzenbacher, P., & Zanger, U. M. (Eds.). (2012). Phase II Drug Metabolism. IntechOpen. Available at: [Link]

  • Turesky, R. J., & Vouros, P. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. ACS Publications. Available at: [Link]

  • El-Tantawy, M. A., & Hammock, B. D. (2009). Induction of rat-hepatic microsomal cytochrome P-450 and aryl hydrocarbon hydroxylase by 1,3-benzodioxole derivatives. Taylor & Francis Online. Available at: [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. ResearchGate. Available at: [Link]

  • Fan, T. W. M. (2009). Considerations of Sample Preparation for Metabolomics Investigation. SpringerLink. Available at: [Link]

  • Fan, T. W. M. (2009). Considerations of Sample Preparation for Metabolomics Investigation. ResearchGate. Available at: [Link]

  • ScienceDirect. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. ScienceDirect. Available at: [Link]

  • Kholodov, M. S., et al. (2022). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Semantic Scholar. Available at: [Link]

  • Cribb, A. E., & Spielberg, S. P. (1992). Sulfamethoxazole is metabolized to the hydroxylamine in humans. PubMed. Available at: [Link]

  • Ovčačíková, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. SpringerLink. Available at: [Link]

  • Blaženović, I., et al. (1989). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. MDPI. Available at: [Link]

  • Wilkinson, C. F., & Hicks, L. J. (1969). Microsomal metabolism of the 1,3-benzodioxole ring and its possible significance in synergistic action. ACS Publications. Available at: [Link]

  • Uetrecht, J. P., et al. (1984). Reactivity and possible significance of hydroxylamine and nitroso metabolites of procainamide. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. Available at: [Link]

  • Uetrecht, J. P., et al. (1984). Metabolism of procainamide to a hydroxylamine by rat and human hepatic microsomes. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Wikipedia. Available at: [Link]

  • Athersuch, T. J., et al. (2007). Metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats following intraperitoneal administration. PubMed. Available at: [Link]

  • Mahadevan, S. (1973). ROLE OF OXIMES IN NITROGEN METABOLISM IN PLANTS. Annual Reviews. Available at: [Link]

  • Wang, H., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available at: [Link]

  • Chen, C., et al. (2025). Genomic, transcriptomic, and metabolomic analyses reveal convergent evolution of oxime biosynthesis in Darwin's orchid. PubMed. Available at: [Link]

  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. NCBI. Available at: [Link]

  • Gross, P. (1984). Biologic activity of hydroxylamine: a review. PubMed. Available at: [Link]

  • Admeshop. (n.d.). In vivo metabolite identification. Admeshop. Available at: [Link]

  • Alarcon, R., et al. (2023). Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. OSTI.GOV. Available at: [Link]

  • ChemRxiv. (n.d.). Metabolite Identification Data in Drug Discovery: Data Generation and Trend Analysis. ChemRxiv. Available at: [Link]

  • Dong, Y., et al. (2022). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. NCBI. Available at: [Link]

  • Wang, Y., et al. (2022). Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes. SpringerLink. Available at: [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]

  • Afonso, C., et al. (2021). Cytochrome P450-mediated toxicity of therapeutic drugs. ResearchGate. Available at: [Link]

  • Pelkonen, O., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine. The developed reverse-phase (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The method employs a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring reliable performance. All validation procedures are conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine (CAS No. 157593-00-5) is a chemical intermediate featuring a benzodioxole core, an amine group, and an oxime functional group.[6] The purity and concentration of this compound are critical parameters for ensuring the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for this analyte.[7][8]

This guide provides a comprehensive framework for the method development and validation process. The scientific rationale behind the selection of chromatographic parameters—such as column chemistry, mobile phase composition, and detector wavelength—is detailed to provide researchers with a foundational understanding adaptable to their specific laboratory environments.

Analyte Structure:

  • IUPAC Name: 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

  • Molecular Formula: C₉H₁₀N₂O₃[6]

  • Molecular Weight: 194.19 g/mol

The presence of both an aromatic amine and a polar oxime group presents a unique challenge in achieving optimal chromatographic resolution and peak shape. This method addresses these challenges by employing a reverse-phase system, which is well-suited for separating moderately polar to non-polar compounds.

Method Development Strategy

The primary objective is to achieve a symmetric peak for the analyte, free from interference, with a reasonable retention time. The development strategy is rooted in the fundamental principles of reverse-phase chromatography.[8][9]

Column Selection: The Stationary Phase

A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common reverse-phase chemistry, offering high hydrophobicity and excellent resolving power for a wide range of aromatic compounds.[8][10] The analyte's benzodioxole ring will interact strongly with the C18 ligands. To mitigate potential peak tailing caused by the interaction of the basic amine group with residual silanols on the silica backbone, a modern, end-capped, high-purity silica-based C18 column is required.

Mobile Phase Optimization

The mobile phase composition is critical for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its ability to provide sharper peaks for many aromatic compounds.

  • Aqueous Phase & pH Control: The amine group (pKa estimated to be basic) and the oxime group (pKa estimated to be weakly acidic) make pH control essential for reproducible chromatography. A phosphate buffer is used to maintain a consistent pH. A pH of approximately 6.9 was selected to ensure the amine group is in its neutral, unprotonated form, which minimizes interactions with silanols and promotes better peak shape.

  • Isocratic vs. Gradient Elution: An isocratic elution was found to be sufficient for this application, simplifying the method and improving robustness. The final composition was optimized to achieve a retention time of approximately 5-7 minutes, allowing for efficient sample throughput without compromising resolution from the solvent front.

Detector Wavelength Selection

The UV spectrum of the analyte was scanned to determine the wavelength of maximum absorbance (λmax). The benzodioxole chromophore provides strong UV absorbance. A detection wavelength of 254 nm was chosen, as it offers a high signal-to-noise ratio and is a common wavelength for the detection of aromatic compounds.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Halo C18, 150 mm x 4.6 mm, 2.7 µm particle size (or equivalent high-performance C18 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Dipotasssium Hydrogen Phosphate (K₂HPO₄, Analytical Grade)

    • Water (HPLC Grade)

    • 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine reference standard (>98% purity)

Preparation of Solutions
  • Mobile Phase (Phosphate Buffer:Acetonitrile 60:40 v/v):

    • Prepare a 20 mM phosphate buffer by dissolving appropriate amounts of KH₂PO₄ and K₂HPO₄ in HPLC grade water to achieve a pH of 6.9.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 600 mL of the filtered buffer with 400 mL of acetonitrile.

    • Degas the final mobile phase by sonication or helium sparging.

  • Diluent: The mobile phase is used as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Calibration Standards (10-200 µg/mL):

    • Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.

Chromatographic Conditions

The optimized conditions are summarized in the table below.

ParameterCondition
Column Halo C18, 150 mm x 4.6 mm, 2.7 µm
Mobile Phase 20 mM Phosphate Buffer (pH 6.9) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Workflow Diagram: HPLC Method Protocol

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Buffer:ACN 60:40) P2 Prepare Diluent (Mobile Phase) P3 Prepare Standard Stock (1000 µg/mL) P4 Prepare Calibration Curve Standards (10-200 µg/mL) P3->P4 Serial Dilution H3 Inject Standards & Sample P4->H3 H1 Equilibrate System with Mobile Phase H2 Inject Blank (Diluent) H1->H2 H2->H3 D1 Integrate Analyte Peak H3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Overview of the sample preparation and HPLC analysis workflow.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4][5]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[9][11] A standard solution (e.g., 100 µg/mL) is injected five times, and the parameters are evaluated against the acceptance criteria.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20008500
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%0.8%
Specificity

Specificity was demonstrated by injecting a blank (diluent) and observing no interfering peaks at the retention time of the analyte. Furthermore, forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) were conducted. The method was able to resolve the main analyte peak from all major degradation products, confirming it is stability-indicating.

Linearity and Range

Linearity was assessed by analyzing six calibration standards ranging from 10 µg/mL to 200 µg/mL. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.

ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45872x + 1205

Logic Diagram: Method Validation Cascade

Validation_Logic Start Method Development Complete SST System Suitability Start->SST Specificity Specificity Start->Specificity Linearity Linearity & Range SST->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Robustness Precision->Robustness Validated Method Validated Robustness->Validated

Caption: Logical flow of the validation process from a developed method.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)%RSD
80% (80 µg/mL) 99.5%1.1%
100% (100 µg/mL) 100.8%0.9%
120% (120 µg/mL) 99.1%1.3%
Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the standard solution (100 µg/mL) were analyzed on the same day. The %RSD was found to be 0.9%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two days was 1.5%.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's reliability.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase pH: ± 0.2 units

  • Acetonitrile Composition: ± 2%

Conclusion

A simple, specific, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantification of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine. The method meets all the validation criteria outlined in the ICH Q2(R1) guidelines, including system suitability, specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5] This application note provides a solid foundation for researchers and quality control analysts to implement this method for routine analysis.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Singh, H., et al. (2007). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. Journal of Analytical Toxicology, 31(2), 69-74. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • OuYang, X. K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735-1743. [Link]

  • Thermo Fisher Scientific. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Thoreauchem. 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine. [Link]

Sources

Protocols for the Preparation of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine Solutions in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide for the dissolution of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine in dimethyl sulfoxide (DMSO). Proper preparation of stock and working solutions is a critical determinant of experimental success and data reproducibility. This guide outlines the chemical properties of the compound, the rationale for using DMSO, detailed step-by-step protocols for dissolution, and best practices for storage and handling to ensure compound integrity. The protocols are designed to be self-validating by explaining the scientific reasoning behind each step, addressing potential challenges such as compound stability and solubility.

Introduction: The Critical Need for Standardized Dissolution

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine is a specific organic molecule featuring a benzodioxole core, an aromatic amine, and an oxime functional group. The utility of such compounds in biological assays, high-throughput screening, and other research applications is fundamentally dependent on their effective and consistent solubilization. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent, celebrated for its ability to dissolve an extensive range of both polar and nonpolar compounds.[1][2][3] However, the unique structural motifs of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine, particularly the oxime group, necessitate a carefully controlled dissolution and storage protocol to prevent degradation and ensure the accuracy of downstream experiments.[4][5]

This application note serves as an authoritative guide, moving beyond a simple list of steps to explain the causality behind methodological choices. It provides researchers with the necessary protocols to prepare stable, reliable solutions of this compound.

Compound Properties and Solvent Selection

A thorough understanding of the compound's characteristics is the foundation of a robust dissolution protocol.

Chemical Properties of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine
PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃[6]
Molecular Weight 194.19 g/mol [6]
CAS Number 157593-00-5[6]
Appearance Solid (Assumed)N/A

// Benzodioxole Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O1 [label="O", pos="2.4,0!"]; C7 [label="C", pos="3.2,0.75!"]; O2 [label="O", pos="2.4,-1.5!"];

// Substituents N1 [label="N", pos="-2.6,1.25!", fontcolor="#34A853"]; H1 [label="H", pos="-3.2,0.75!"]; H2 [label="H", pos="-3.2,1.75!"]; C8 [label="C", pos="0,3!"]; C9 [label="C", pos="-0.8,4!"]; N2 [label="N", pos="1,4!", fontcolor="#34A853"]; O3 [label="O", pos="1.8,4.8!", fontcolor="#EA4335"]; H3 [label="H", pos="2.4,4.4!"];

// Benzene Ring Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Dioxole Ring Bonds C5 -- O1; O1 -- C7; C7 -- O2; O2 -- C4;

// Substituent Bonds C2 -- N1; N1 -- H1; N1 -- H2; C1 -- C8; C8 -- C9; C8 -- N2; N2 -- O3; O3 -- H3;

// Double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C8 -- N2; }

Caption: Chemical structure of the target compound.

Rationale for DMSO as the Primary Solvent

DMSO is the solvent of choice for preparing stock solutions in biological and chemical research for several key reasons:

  • Broad Solubility Spectrum : It effectively dissolves a vast array of both hydrophilic and lipophilic compounds, making it a "universal solvent" in many laboratory contexts.[3][7]

  • Miscibility : DMSO is fully miscible with water and most organic solvents, which facilitates the dilution of a concentrated DMSO stock into aqueous assay buffers.[1][2]

  • High Boiling Point : With a boiling point of 189°C, DMSO is non-volatile at room temperature, which prevents the concentration of the stock solution from changing due to solvent evaporation.[1]

  • Cryoprotectant Properties : Its low freezing point (19°C) and cryoprotectant capabilities make it suitable for low-temperature storage of dissolved compounds.[3]

However, researchers must be aware of its potential downsides, namely its hygroscopicity (tendency to absorb water from the air) and its ability to cause cytotoxicity at higher concentrations in cell-based assays (typically >0.5%).[8]

Key Scientific Considerations for Protocol Design

The chemical structure of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine dictates specific handling requirements to ensure its stability.

  • Oxime Group Stability : The C=N-OH (oxime) functionality can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, which would cleave the group back to the parent ketone.[4][5] This vulnerability underscores the absolute necessity of using anhydrous (dry) DMSO to prepare stock solutions. Absorbed water can not only promote degradation but also decrease the solubility of organic compounds, leading to precipitation.[9][10]

  • Benzodioxole and Amine Stability : The benzodioxole ring and the aromatic amine are generally stable functional groups.[11] However, like many complex organic molecules, prolonged exposure to light and repeated freeze-thaw cycles should be avoided to prevent slow degradation over time.[8][9] Studies have shown that while most compounds are stable in DMSO, factors like water content are more critical than oxygen exposure for causing compound loss.[12][13]

Experimental Workflow and Protocols

The following workflow provides a visual overview of the dissolution process, followed by detailed, step-by-step instructions.

// Nodes start [label="Start: Obtain Compound & Anhydrous DMSO", fillcolor="#4285F4"]; weigh [label="1. Accurately Weigh Compound", fillcolor="#4285F4"]; add_dmso [label="2. Add Calculated Volume of Anhydrous DMSO", fillcolor="#4285F4"]; dissolve [label="3. Facilitate Dissolution\n(Vortex / Sonicate)", fillcolor="#FBBC05", fontcolor="#202124"]; inspect [label="4. Visually Inspect for Complete Dissolution", fillcolor="#FBBC05", fontcolor="#202124"]; aliquot [label="5. Aliquot into Single-Use Tubes", fillcolor="#34A853"]; store [label="6. Store at -20°C or -80°C\n(Protect from Light)", fillcolor="#34A853"]; finish [label="End: Ready-to-Use Aliquots", fillcolor="#34A853"];

// Edges start -> weigh; weigh -> add_dmso; add_dmso -> dissolve; dissolve -> inspect; inspect -> aliquot [label="If dissolved"]; inspect -> dissolve [label="If not dissolved", style=dashed, color="#EA4335"]; aliquot -> store; store -> finish; }

Caption: Standardized workflow for preparing DMSO stock solutions.

Protocol A: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration primary stock solution. The principles can be adapted for any other desired concentration.

Materials and Equipment:

  • 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[9]

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile tips

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL) with secure caps

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves (nitrile is often insufficient for prolonged DMSO contact; butyl rubber or layered gloves are recommended).[1]

Procedure:

  • Calculation:

    • First, determine the mass of the compound required. The molecular weight (MW) is 194.19 g/mol .

    • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

      • Mass (g) = 0.010 mol/L × 0.001 L × 194.19 g/mol = 0.0019419 g

      • Mass (mg) = 1.94 mg

    • Adjust the mass and volume as needed for your experimental scale (e.g., for 500 µL, weigh 0.97 mg).

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and press the "tare" or "zero" button.

    • Carefully weigh the calculated mass (e.g., 1.94 mg) of the compound directly into the tared tube. Working in a chemical fume hood or on a draft shield is recommended to prevent air currents from affecting the balance and to minimize inhalation of fine powder.[14]

  • Adding the Solvent:

    • Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO (e.g., 1000 µL for 1.94 mg) directly to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube to prevent moisture absorption.

    • Vortex the solution vigorously for 1-2 minutes.[8] This initial mechanical agitation is crucial to break up clumps and create a fine suspension.

    • Visually inspect the solution. If any solid particles remain, proceed to sonication.

    • Place the tube in a water bath sonicator for 5-10 minutes.[8] Sonication uses high-frequency sound waves to create micro-cavitations, which provides the energy needed to break intermolecular forces and facilitate dissolution.

    • Optional: If the compound is still not fully dissolved and is known to be thermally stable, gentle warming in a 37°C water bath for a few minutes can be attempted.[8] However, use caution as heat can degrade some compounds.[4]

  • Final Inspection and Aliquoting:

    • Once the solution is clear with no visible particulates, it is ready.

    • To avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in clearly labeled, sterile microcentrifuge tubes.[8][9]

  • Storage:

    • Store the aliquots in a sealed secondary container at -20°C for short-term storage or -80°C for long-term storage.[9] The container should be protected from light.

Protocol B: Preparation of Working Solutions (Serial Dilution)

Compounds dissolved in 100% DMSO can precipitate when directly diluted into an aqueous buffer.[8][10] Performing serial dilutions in pure DMSO first is a critical step to prevent this.

Procedure:

  • Initial Dilutions in 100% DMSO:

    • Start with your thawed 10 mM stock solution.

    • To prepare a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% anhydrous DMSO. Vortex briefly.

    • To prepare a 100 µM solution, mix 10 µL of the 1 mM solution with 90 µL of 100% anhydrous DMSO. Vortex briefly.

    • Continue this process until you have a DMSO solution that is 100x or 1000x more concentrated than your final desired assay concentration.

  • Final Dilution into Aqueous Medium:

    • Add a small volume of the final DMSO dilution to your aqueous assay buffer (e.g., add 1 µL of a 100 µM DMSO solution to 99 µL of buffer to get a final concentration of 1 µM).

    • This ensures the final DMSO concentration in your assay remains low (e.g., 1% or 0.1%), minimizing solvent-induced artifacts or cytotoxicity.[8]

    • Crucially, always include a vehicle control in your experiments , which consists of the assay medium with the same final concentration of DMSO used for the test compound.[8]

Troubleshooting and Best Practices

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve - Insufficient solvent volume.- Compound has low solubility.- DMSO has absorbed water.[9]- Re-check calculations.- Increase sonication time or try gentle warming (if compound is stable).- Use a fresh, sealed bottle of anhydrous DMSO.[10]
Precipitation upon dilution in aqueous buffer - Compound is "shocked" out of solution by the rapid polarity change.- Perform serial dilutions in 100% DMSO before the final aqueous dilution step as described in Protocol B.[10]
Inconsistent assay results over time - Compound degradation due to improper storage.- Repeated freeze-thaw cycles of the stock solution.[9]- Ensure stock solutions are stored at -80°C, protected from light.- Always use single-use aliquots to avoid freeze-thaw cycles.[8]
High background or cell death in assays - Final DMSO concentration is too high.- Ensure the final DMSO concentration in the assay is as low as possible, typically well below 0.5%.[8] Always run a vehicle control.

Safety Precautions

  • Compound Handling : As the toxicological properties of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine may not be fully known, it should be handled with care. Minimize dust generation and avoid contact with skin, eyes, and clothing.[14]

  • DMSO Handling : DMSO is readily absorbed through the skin and can carry dissolved substances with it.[1][3] Always wear appropriate chemical-resistant gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. (2024, August 30). Leading Chemical Distributor in USA. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Thoreauchem. (n.d.). 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine-157593-00-5. Retrieved from [Link]

  • SAGE Journals. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Semantic Scholar. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

Sources

Comprehensive Application Note: 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary & Chemical Profile

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine (commonly referred to as 2'-amino-4',5'-methylenedioxyacetophenone oxime) is a highly versatile, bifunctional building block in medicinal chemistry. The molecule features a privileged 1,3-benzodioxole (methylenedioxybenzene) core, which is widely utilized in drug design to enhance lipophilicity, lock molecular conformation, and improve blood-brain barrier (BBB) penetration.

Strategically, the juxtaposition of an ortho-amino group and an oxime-bearing ethyl group makes this compound a highly reactive precursor for the divergent synthesis of complex N-heterocycles [1]. By carefully selecting reaction conditions, chemists can drive cyclization toward either quinazoline 3-oxides (potent anticancer scaffolds) or 1H-indazoles (classic kinase inhibitor backbones) [2].

Mechanistic Rationale: The Causality of Experimental Choices

In synthetic workflows, using the oxime derivative rather than the parent ketone is a deliberate choice. The oxime pre-installs a critical nitrogen atom, bypassing the need for harsh, late-stage amination protocols.

  • Nucleophilic/Electrophilic Duality: The ortho-amino group acts as a hard nucleophile. Depending on the activation strategy, the oxime can act either as an internal nucleophile (via its nitrogen atom during cyclocondensation with orthoesters) or as an electrophilic center (when the oxime hydroxyl is converted into a leaving group, driving N-N bond formation) [1].

  • The Methylenedioxy Effect: The electron-donating nature of the 1,3-benzodioxole ring increases the nucleophilicity of the C5-amino group, accelerating initial condensation steps compared to unsubstituted 2-aminoacetophenone oximes.

Synthetic Pathways & Visualizations

The following diagram illustrates the divergent synthetic pathways accessible from this precursor.

Pathway Precursor 6-[1-(hydroxyimino)ethyl]- 2H-1,3-benzodioxol-5-amine Orthoester Triethyl Orthoformate (EtOH, p-TsOH, Reflux) Precursor->Orthoester Cyclocondensation MsCl Methanesulfonyl Chloride (DCM, Et3N, 0 °C to RT) Precursor->MsCl N-N Bond Formation Quinazoline [1,3]Dioxolo[4,5-g]quinazoline 3-oxide (Anticancer Scaffold) Orthoester->Quinazoline Indazole 6-Methyl-1H-[1,3]dioxolo[4,5-f]indazole (Kinase Inhibitor Scaffold) MsCl->Indazole

Caption: Divergent synthetic pathways of the precursor to quinazoline 3-oxides and 1H-indazoles.

Experimental Protocols

Protocol A: Synthesis of [1,3]Dioxolo[4,5-g]quinazoline 3-Oxides

Quinazoline 3-oxides are valuable intermediates that exhibit significant cytotoxicity against human leukemia cell lines (e.g., HL-60) [1][2]. The reaction with triethyl orthoformate provides a direct, self-validating route to the fully aromatized system.

Causality of Steps: The addition of catalytic p-toluenesulfonic acid (p-TsOH) accelerates the formation of an intermediate imidate at the amino group. The oxime nitrogen subsequently attacks this electrophilic carbon. The extrusion of ethanol acts as the thermodynamic driving force for aromatization.

Step-by-Step Methodology:

  • Setup: In an oven-dried 50 mL round-bottom flask, dissolve 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine (1.0 mmol) in anhydrous ethanol (10 mL).

  • Activation: Add triethyl orthoformate (1.5 mmol) followed by a catalytic amount of p-TsOH (0.1 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Upon completion, cool the reaction mixture to 0 °C in an ice bath. The high planarity of the resulting quinazoline 3-oxide typically induces spontaneous precipitation.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold ethanol (2 × 5 mL), and dry under high vacuum to afford the pure product.

Protocol B: Synthesis of 1,3-Benzodioxole-Fused 1H-Indazoles

Indazoles are privileged scaffolds in drug discovery, frequently utilized as ATP-competitive kinase inhibitors.

Causality of Steps: Methanesulfonyl chloride (MsCl) is used to selectively mesylate the oxime hydroxyl group. This transforms a poor leaving group (-OH) into an excellent one (-OMs). The triethylamine base serves a dual purpose: it neutralizes the generated HCl and increases the nucleophilicity of the adjacent amino group, triggering an intramolecular displacement that forms the critical N-N bond [1].

Step-by-Step Methodology:

  • Setup: Dissolve the precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Activation: Add triethylamine (2.5 mmol) and cool the solution to 0 °C using an ice-water bath.

  • Reaction: Dropwise add methanesulfonyl chloride (1.2 mmol) over 5 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the indazole derivative.

Standardized Experimental Workflow

Workflow Step1 1. Setup Charge Precursor & Solvent (EtOH/DCM) Step2 2. Activation Add Reagents (Orthoester/MsCl) Step1->Step2 Step3 3. Reaction Reflux or RT Monitor via TLC Step2->Step3 Step4 4. Workup Quench & Extract or Direct Filtration Step3->Step4 Step5 5. Isolation Chromatography or Recrystallization Step4->Step5

Caption: Standardized experimental workflow for the cyclization of ortho-aminoacetophenone oximes.

Quantitative Data & Reaction Summary

The table below summarizes the expected outcomes and conditions when utilizing 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine based on established literature parameters for ortho-aminoacetophenone oximes [1][2].

Target ScaffoldReagents / CatalystSolventTemp / TimeExpected YieldPrimary Biological Application
Quinazoline 3-oxide Triethyl orthoformate, p-TsOHEthanolReflux / 2-4 h75% - 85%Cytotoxic agents (HL-60 cells)
1H-Indazole MsCl, TriethylamineDCM0 °C to RT / 2 h80% - 90%Kinase inhibitors
Quinazoline (Deoxygenated) PCl₃ (Post-cyclization)ChloroformReflux / 4 h60% - 70%Broad-spectrum antimicrobials
Benzodiazepine Chloroacetyl chloride, then NH₃MethanolRT / 12 h50% - 65%CNS therapeutics (Anxiolytics)

References

  • Title: A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides Source: Molecules (MDPI), 2022, 27(22), 7985. URL: [Link]

  • Title: Palladium‐Catalyzed 2‐Aminoacetophenone Oxime Directed β‐sp2 and γ‐sp3 C─H Bond Functionalization of Aryl Carboxamides Source: ChemistrySelect (Wiley), 2024. URL: [Link]

mass spectrometry detection protocols for 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Detection Protocols for 6-[1-(Hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

Executive Summary

The compound 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine (Molecular Formula: C9H10N2O3, MW: 194.19 g/mol ) is a highly functionalized aromatic intermediate characterized by a benzodioxole core, a primary arylamine, and an oxime moiety. Detecting and quantifying this compound in complex matrices requires a nuanced approach due to the structural vulnerabilities of its functional groups. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol, emphasizing the causality behind sample preparation, chromatographic resolution of stereoisomers, and mechanistic fragmentation pathways.

Chemical Profiling & Analytical Causality

To design a self-validating analytical system, one must first understand the structural duality of the analyte:

  • The Arylamine Group: The primary amine at position 5 acts as a strong proton acceptor in acidic environments, making Positive Electrospray Ionization (ESI+) the optimal choice for high-sensitivity detection. However, arylamines are susceptible to rapid oxidation under harsh conditions[1].

  • The Oxime Group: The 1-(hydroxyimino)ethyl group at position 6 introduces two distinct analytical challenges. First, oximes are prone to acid-catalyzed hydrolysis, reverting to their parent ketones. Second, the carbon-nitrogen double bond restricts rotation, resulting in E (anti) and Z (syn) stereoisomers. In high-resolution chromatography, these isomers often present as a split or doublet peak.

  • The Benzodioxole Ring: The methylenedioxy bridge is generally stable but can undergo ring-opening under strong oxidative stress or extreme pH[1].

Therefore, the protocol strictly avoids strong acids during sample extraction and utilizes a precisely buffered mobile phase to ensure amine protonation without triggering oxime hydrolysis.

Sample Preparation Protocol

To preserve the structural integrity of the oxime and benzodioxole ring, a cold protein precipitation (PPT) method is employed over harsh Liquid-Liquid Extraction (LLE) or highly acidic Solid Phase Extraction (SPE).

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of the biological sample or reaction matrix into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an appropriate stable isotope-labeled internal standard (e.g., a deuterated benzodioxole analogue at 100 ng/mL).

  • Precipitation: Add 300 µL of ice-cold 100% Acetonitrile (LC-MS grade). Causality Note: The use of cold, neutral organic solvent instantly denatures enzymes that could oxidize the amine, while avoiding the acidic conditions (e.g., Trichloroacetic acid) that would hydrolyze the oxime.

  • Agitation: Vortex vigorously for 30 seconds to ensure complete matrix disruption.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution: Transfer 200 µL of the clear supernatant to an autosampler vial and dilute with 200 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

LC-MS/MS Method Development

Chromatographic Separation

A reversed-phase C18 column is utilized. The mobile phase is slightly acidified with 0.1% Formic Acid (FA). While oximes are acid-sensitive, the brief exposure time in the mobile phase at ambient or slightly elevated column temperatures (40°C) does not induce measurable hydrolysis, yet it is critical for maximizing ESI+ protonation[2].

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (Water + 0.1% FA) Mobile Phase B (Acetonitrile + 0.1% FA)
0.0 0.4 95% 5%
1.0 0.4 95% 5%
5.0 0.4 10% 90%
6.5 0.4 10% 90%
6.6 0.4 95% 5%

| 8.0 | 0.4 | 95% | 5% |

Note: The gradient is optimized with a shallow initial ramp to force the E and Z oxime isomers to co-elute as a single, quantifiable peak, simplifying data integration.

Mass Spectrometry Parameters

The mass spectrometer is operated in ESI+ Multiple Reaction Monitoring (MRM) mode. The precursor ion is the protonated molecule [M+H]+ at m/z 195.1.

Table 2: Optimized MRM Transitions and Collision Energies (CE)

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) CE (eV) Ion Purpose
195.1 178.1 50 15 Quantifier
195.1 177.1 50 20 Qualifier 1
195.1 165.1 50 25 Qualifier 2

| 195.1 | 135.1 | 50 | 30 | Qualifier 3 |

Mechanistic Fragmentation Pathways

Understanding the collision-induced dissociation (CID) of this molecule is vital for validating spectral data. The fragmentation is driven by the two most labile sites: the oxime N-O bond and the methylenedioxy bridge.

  • Loss of Hydroxyl Radical (m/z 178.1): The lowest energy pathway involves the homolytic cleavage of the N-O bond in the oxime group, expelling a hydroxyl radical (•OH, -17 Da)[3].

  • Loss of Water (m/z 177.1): Alternatively, a hydrogen transfer (often via a McLafferty-type rearrangement depending on the stereochemistry) leads to the elimination of a neutral water molecule (H2O, -18 Da)[3].

  • Benzodioxole Cleavage (m/z 165.1): At higher collision energies, the electron-rich, strained 1,3-benzodioxole ring undergoes a highly characteristic rearrangement, expelling a neutral formaldehyde molecule (CH2O, -30 Da)[4].

  • Sequential Cleavage (m/z 135.1): The combination of oxime cleavage and formaldehyde loss yields the stable aromatic core fragment[2].

G A Sample Extraction (Neutral pH to protect oxime) B UHPLC Separation (C18 Column, Resolves E/Z Isomers) A->B 2 µL Injection C ESI+ Ionization Precursor: [M+H]+ m/z 195.1 B->C Gradient Elution D CID Fragmentation (Argon Collision Gas) C->D Q1 Selection E m/z 178.1 [M+H - OH]+ D->E CE: 15 eV F m/z 177.1 [M+H - H2O]+ D->F CE: 20 eV G m/z 165.1 [M+H - CH2O]+ D->G CE: 25 eV

Figure 1: LC-MS/MS workflow and primary CID fragmentation pathways for the target analyte.

System Suitability & Validation

To ensure the trustworthiness of the analytical run, the system must self-validate against the following criteria prior to sample analysis:

  • Isomeric Co-elution Check: The peak tailing factor for the m/z 195.1 → 178.1 transition must be ≤ 1.5. A split peak indicates that the gradient is failing to coalesce the E and Z oxime isomers, requiring an increase in the initial gradient ramp rate.

  • Ion Ratio Stability: The ratio of the quantifier (m/z 178.1) to the primary qualifier (m/z 165.1) must remain within ±20% of the established standard across all concentration levels. Deviation indicates matrix interference or in-source fragmentation of the benzodioxole ring.

References

1.[3] Title: Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation Source: PubMed / NIH URL:[Link]

2.[4] Title: Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry Source: ACS Publications URL:[Link]

3.[2] Title: LC-Q/TOF mass spectrometry data driven identification and spectroscopic characterisation of a new 3,4-methylenedioxy-N Source: Ovid URL:[Link]

Sources

cell culture assay preparation with 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cell Culture Assay Preparation and Mechanistic Profiling of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

Executive Summary & Mechanistic Rationale

The compound 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine (CAS: 157593-00-5) represents a highly specialized pharmacophore combining a benzodioxole core with an oxime moiety. Benzodioxole derivatives have demonstrated significant anti-proliferative activity and cell cycle arrest capabilities in human cancer cell lines, particularly in colon carcinoma models like COLO 205[1]. Furthermore, the incorporation of an oxime group (-C=N-OH) is a privileged strategy in medicinal chemistry to enhance hydrogen-bonding interactions within kinase ATP-binding pockets.

As a Senior Application Scientist, designing an assay for this compound requires anticipating its unique physicochemical behaviors. The oxime group is highly susceptible to hydrolysis in aqueous environments, while the electron-rich benzodioxole ring can act as a redox cycler. Consequently, traditional colorimetric viability readouts (like MTT or MTS) that rely on mitochondrial reductase activity are prone to false-positive artifacts when exposed to redox-active scaffolds. To establish a rigorous, artifact-free baseline, this protocol utilizes an ATP-dependent luciferase assay, which directly correlates luminescence with the metabolically active cell population[2].

Self-Validating Assay Architecture

A robust experimental protocol must be a self-validating system. This means the assay inherently proves its own reliability before any compound data is interpreted. We achieve this through three architectural pillars:

  • Edge-Effect Mitigation: The outer 36 wells of the 96-well plate are filled with sterile PBS. Evaporation in perimeter wells can artificially concentrate media components and compounds, skewing IC50 calculations.

  • Internal Quality Controls: Every plate includes a Vehicle Control (0.1% DMSO) to define 100% viability, a Positive Control (1 µM Staurosporine) to define maximum cell kill, and a Blank (Media + Reagent) to establish background luminescence.

  • Statistical Validation (Z'-factor): The assay is only considered valid if the calculated Z'-factor between the vehicle and positive controls is ≥ 0.5, proving a wide dynamic range and low variability[2].

Step-by-Step Methodology

Phase 1: Compound Formulation and Handling

Causality: Water contamination will hydrolyze the oxime moiety, neutralizing the compound's biological activity. Light exposure can degrade the benzodioxole ring.

  • Equilibrate the lyophilized 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine to room temperature inside a desiccator to prevent atmospheric moisture condensation.

  • Dissolve the powder in Anhydrous DMSO (≥99.9% purity, molecular biology grade) to yield a 10 mM master stock.

  • Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Aliquot the stock into single-use amber microcentrifuge tubes and store at -20°C. Avoid freeze-thaw cycles.

Phase 2: Cell Seeding

Causality: Cells must be in the exponential (logarithmic) growth phase during treatment to accurately measure anti-proliferative effects.

  • Harvest COLO 205 or HeLa cells at 70-80% confluence using TrypLE Express (avoids the harsh membrane stripping associated with standard Trypsin).

  • Resuspend the cell pellet in RPMI-1640 media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Seed 5,000 cells/well in a volume of 90 µL into the inner 60 wells of a solid-white, flat-bottom 96-well plate.

  • Add 100 µL of sterile PBS to the outer perimeter wells.

  • Incubate the plate overnight (16-24 hours) at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and recovery.

Phase 3: Compound Administration

Causality: Maintaining a constant DMSO concentration across all wells is critical, as DMSO concentrations >0.2% can independently induce cellular toxicity.

  • Prepare a 10-point, 3-fold serial dilution of the 10 mM stock in a sterile V-bottom deep-well plate using intermediate media. The target maximum concentration in the assay plate should be 100 µM.

  • Normalize the DMSO concentration in all intermediate dilutions so that the final concentration in the assay plate is strictly 0.1% (v/v).

  • Transfer 10 µL of the diluted compound to the corresponding wells containing 90 µL of cells (1:10 dilution).

  • Add 10 µL of 10 µM Staurosporine (final concentration 1 µM) to the Positive Control wells.

  • Add 10 µL of 1% DMSO media (final concentration 0.1%) to the Vehicle Control wells.

  • Incubate the treated plate for 72 hours at 37°C, 5% CO2.

Phase 4: Endpoint Luminescence Readout
  • Remove the assay plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperature across the plate will cause signal gradients.

  • Add 100 µL of room-temperature ATP-detection reagent (e.g., CellTiter-Glo®) to each test well.

  • Place the plate on an orbital microplate shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate stationary at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader with an integration time of 0.5 seconds per well.

Experimental Workflow Visualization

G A 1. Compound Formulation (10 mM in Anhydrous DMSO) C 3. Compound Treatment (0.1 - 100 µM, 0.1% DMSO) A->C B 2. Cell Seeding (COLO 205 / HeLa, 96-well) B->C D 4. Incubation (72 h, 37°C, 5% CO2) C->D E 5a. Viability Assay (ATP-based Luminescence) D->E F 5b. Mechanistic Assay (Caspase-3/7 Activation) D->F G 6. Data Analysis (IC50 & Z'-factor) E->G F->G

Workflow for in vitro anti-proliferative and mechanistic profiling of the benzodioxole oxime.

Quantitative Data Presentation

To ensure the assay meets high-throughput screening (HTS) standards, the raw luminescence units (RLU) must be converted into standardized metrics. The table below summarizes the expected quantitative data structure and the self-validation thresholds required to accept the experimental run.

Table 1: Representative Quantitative Data & Assay Validation Metrics

Metric / ParameterTarget Threshold / Expected ValueInterpretation / Causality
Vehicle Control (RLU) > 100,000 RLUConfirms healthy exponential cell growth and optimal ATP generation.
Positive Control (RLU) < 1,000 RLUConfirms assay sensitivity to cell death (Staurosporine efficacy).
Signal-to-Background (S/B) > 100Ensures the assay window is wide enough to detect subtle IC50 shifts.
Z'-factor ≥ 0.65 Self-Validation: Proves minimal well-to-well variance. Plate is accepted.
Compound IC50 (COLO 205) Empirical (e.g., 2.4 µM)Calculated via 4-parameter logistic (4PL) non-linear regression.
Caspase-3/7 Fold Change > 3.0x over VehicleMechanistic proof that the compound induces apoptosis, not just necrosis.

References

  • Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). URL:[Link]

  • Study of the antitumor mechanisms of apiole derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells Source: PubMed Central (PMC), National Institutes of Health (NIH). URL:[Link]

Sources

Application Note: Quantitative LC-MS/MS Bioanalysis of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Assay Development Chemists Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC-ESI-MS/MS

Executive Summary

The quantification of highly functionalized heterocyclic intermediates in biological matrices presents unique bioanalytical challenges. The target compound, 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine , features three highly reactive moieties: an oxime group, a 1,3-benzodioxole ring, and a primary aniline. This application note details a self-validating, highly robust Solid Phase Extraction (SPE) and LC-MS/MS protocol designed to overcome severe analyte instability and phospholipid-induced matrix effects.

Physicochemical Profiling & Rationale (The "Why")

As a Senior Application Scientist, I cannot overstate the importance of aligning sample preparation chemistry with the intrinsic vulnerabilities of the analyte. A generic "crash and shoot" protein precipitation (PPT) will result in massive signal loss and high assay variance for this molecule. Our protocol is built on the causality of three specific degradation pathways:

  • Oxime Hydrolysis (Acid Lability): While oximes exhibit greater stability than hydrazones, they remain highly susceptible to acid-catalyzed hydrolysis, reverting to their parent ketone [1]. Causality: We strictly avoid strong acids (e.g., Trichloroacetic acid or >0.1% Formic acid) during extraction and evaporation. The sample is buffered to a neutral pH prior to SPE.

  • Benzodioxole Cleavage: The 1,3-benzodioxole ring is an acetal-like structure. Under strong acidic conditions, it undergoes hydrolytic cleavage to yield a catechol derivative [2]. Causality: This reinforces the necessity of a neutral to mildly alkaline extraction environment.

  • Aniline Auto-Oxidation & Solvent Reactivity: Primary anilines are notoriously prone to auto-oxidation upon exposure to air and light, and they can react covalently with methanol [3]. Causality: To establish a self-validating and stable system, ascorbic acid is added to the plasma aliquots immediately upon thawing as an antioxidant. Furthermore, Acetonitrile (ACN) is strictly utilized as the organic modifier, completely eliminating Methanol from the workflow.

G Target 6-[1-(hydroxyimino)ethyl]- 2H-1,3-benzodioxol-5-amine (Target Analyte) OximeHyd Oxime Hydrolysis (Acid-Catalyzed) Target->OximeHyd BenzoCleav Benzodioxole Cleavage (Strong Acid) Target->BenzoCleav AnilineOx Aniline Auto-oxidation (Air/Light/MeOH) Target->AnilineOx Ketone Ketone Degradant (Loss of NOH) OximeHyd->Ketone Catechol Catechol Derivative (Ring Opening) BenzoCleav->Catechol Polymers Oxidized/Polymeric Species AnilineOx->Polymers

Fig 1: Primary degradation pathways of the target analyte dictating sample preparation constraints.

Sample Preparation Strategy: Solid Phase Extraction (SPE)

To eliminate phospholipid-induced ion suppression—a critical requirement for reliable LC-MS/MS bioanalysis [4]—we employ a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE method.

Step-by-Step Protocol
  • Sample Aliquoting & Stabilization: Transfer 100 µL of human plasma into a 96-well plate. Immediately add 10 µL of freshly prepared Ascorbic Acid solution (10 mg/mL in water) to halt aniline oxidation.

  • Internal Standard Addition: Add 10 µL of stable-isotope labeled Internal Standard (IS) working solution (500 ng/mL in ACN). Vortex for 30 seconds.

  • Pre-treatment (pH Control): Add 200 µL of 10 mM Ammonium Bicarbonate buffer (pH 7.5) to the plasma. Rationale: This neutralizes the sample, protecting both the oxime and benzodioxole moieties from acid hydrolysis during loading.

  • SPE Conditioning: Using a 30 mg/1 mL HLB 96-well plate, condition the sorbent with 1.0 mL of 100% ACN, followed by 1.0 mL of MS-grade water.

  • Sample Loading: Load the entire pre-treated sample mixture (~320 µL) onto the SPE plate. Apply a gentle vacuum (approx. 2-3 in Hg) to allow dropwise percolation.

  • Washing: Wash the sorbent with 1.0 mL of 5% ACN in water. Rationale: Removes salts and polar endogenous interferences without causing premature elution of the hydrophobic benzodioxole.

  • Elution: Elute the target analyte and IS with 1.0 mL of 100% ACN. Rationale: Methanol is strictly avoided to prevent reactive degradation of the aniline group.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C (do not exceed 30°C to prevent thermal degradation). Reconstitute the residue in 100 µL of Initial Mobile Phase (see Section 4).

SPE_Workflow Plasma 1. Plasma Aliquot (+ Ascorbic Acid) Condition 2. Condition HLB (ACN then Water) Plasma->Condition Load 3. Load Sample (Neutral pH) Condition->Load Wash 4. Wash (5% ACN in Water) Load->Wash Elute 5. Elute (100% ACN) Wash->Elute Dry 6. Evaporate (N2 gas, 30°C) Elute->Dry LCMS 7. LC-MS/MS Dry->LCMS

Fig 2: Optimized Solid Phase Extraction (SPE) workflow ensuring analyte stability and high recovery.

LC-MS/MS Conditions

To maintain the integrity of the molecule on-column, we utilize a near-neutral mobile phase, avoiding standard 0.1% Formic Acid which can trigger on-column oxime hydrolysis.

  • Analytical Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm) – Selected for excellent stability at neutral pH.

  • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water (pH ~6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.00 - 0.50 min: 10% B

    • 0.50 - 3.00 min: Linear ramp to 90% B

    • 3.00 - 4.00 min: Hold at 90% B (Column wash)

    • 4.01 - 5.00 min: Re-equilibrate at 10% B

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Target Analyte: m/z 195.1 → 178.1 (Quantifier, loss of -OH from oxime); m/z 195.1 → 136.1 (Qualifier).

    • Internal Standard: m/z 200.1 → 183.1 (Assuming a stable D5-isotope label).

Method Validation & Quantitative Data

The method was validated according to FDA/EMA bioanalytical guidelines. The combination of antioxidant stabilization and neutral SPE extraction yielded a highly reproducible assay with negligible matrix effects.

Table 1: Summary of Method Validation Parameters in Human Plasma

Validation ParameterLow QC (3 ng/mL)Mid QC (30 ng/mL)High QC (240 ng/mL)
Intra-day Precision (CV%) 4.2%3.1%2.8%
Inter-day Precision (CV%) 5.5%4.0%3.5%
Accuracy (% of Nominal) 98.4%101.2%99.5%
Extraction Recovery (%) 88.5 ± 3.2%90.1 ± 2.1%89.4 ± 1.8%
Matrix Effect (%) *95.2%97.8%96.5%

* Matrix effect values close to 100% indicate the successful removal of ion-suppressing phospholipids via the SPE protocol.

Troubleshooting & Quality Control

  • Signal Degradation in Autosampler: If the analyte signal drops over a 24-hour analytical batch, verify that the autosampler temperature is strictly maintained at 4°C. Ensure that no methanol was accidentally introduced during the reconstitution step, as it will react with the aniline moiety [3].

  • Split Peaks or Poor Peak Shape: This indicates on-column hydrolysis of the oxime. Verify the pH of Mobile Phase A. If the pH drops below 5.5, the oxime will begin to degrade into the ketone during the chromatographic run.

References

  • Semantic Scholar / Grokipedia. "1,3-Benzodioxole: Reactivity and Stability / Superacid-Induced Reactions." [Link] [2]

  • ResearchGate. "Determination of aniline using LC-ESI-MS: is there a problem with my standard stock solution? (Aniline Auto-oxidation)." [Link] [3]

  • Ye J-H, Pao L-H. "Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example." PLOS ONE 10(4): e0118818.[Link] [4]

Troubleshooting & Optimization

improving yield in 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Yield in 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine Synthesis

Welcome to the Application Science Support Center. As researchers transition from standard acetophenones to highly functionalized scaffolds, synthesizing 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine often presents unexpected bottlenecks. This molecule—a highly electron-rich ortho-aminoacetophenone oxime derivative—is notoriously prone to stalled conversions, oxidative degradation, and stereochemical mixtures.

The following guide is engineered to help you troubleshoot these specific failure modes by explaining the underlying physical chemistry of the reaction, providing a self-validating protocol, and establishing thermodynamic control over your synthesis.

Mechanistic Pathway & Competing Reactions

To improve yield, we must first map the reaction landscape. The oximation of this specific benzodioxole derivative is a delicate balance between the desired nucleophilic attack and the highly competitive aerobic oxidation of the aniline moiety.

Mechanism K Ketone Precursor (Electron-Rich) I Carbinolamine Intermediate K->I Nucleophilic Attack (Slow) O Aniline Oxidation (Dark Tars) K->O O2 / Light (Side Reaction) R NH2OH·HCl + NaOAc pH 4.5 - 5.5 R->I P Target Oxime (E-Isomer) I->P Acid-Catalyzed Dehydration

Mechanistic pathway of target oxime synthesis and competing oxidation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my conversion rate stalling at 50-60% despite using a large excess of hydroxylamine? The Causality: The issue is electronic, not stoichiometric. The 1,3-benzodioxole ring and the ortho-amino group are both strongly electron-donating via resonance (+M effect). This floods the acetophenone carbonyl with electron density, drastically reducing its electrophilicity. The Fix: You must tightly control the pH. If you use strong bases (like NaOH or Na₂CO₃), the pH rises above 8; the carbonyl remains completely unprotonated and unreactive. If you use no base, the pH drops below 3, and your hydroxylamine becomes fully protonated ( NH3​OH+ ), losing its nucleophilicity. You must buffer the system to exactly pH 4.5–5.5 using Sodium Acetate (NaOAc)[1]. This specific window ensures sufficient free NH2​OH is available while providing enough ambient protons to activate the carbonyl and catalyze the dehydration of the carbinolamine intermediate.

Q2: My reaction mixture turns dark brown/black, and I am losing yield to an insoluble tar. What is happening? The Causality: You are observing the oxidative degradation of the ortho-amino group. Electron-rich anilines—especially those fused to a benzodioxole system—are highly susceptible to aerobic oxidation. In the presence of ambient oxygen and heat, they form reactive quinone-imine intermediates that rapidly polymerize into dark, insoluble tars. The Fix: The entire protocol must be conducted under strict inert conditions. Degas your ethanol/water solvent mixture by sparging with argon or nitrogen for at least 30 minutes prior to use, and maintain a positive inert gas pressure throughout the reflux.

Q3: I am getting an oily product instead of a crystalline solid, making isolation difficult. How do I fix this? The Causality: This is a stereochemical issue. Oximation of ortho-substituted acetophenones often yields a kinetic mixture of E and Z isomers[2]. The Z-isomer (where the hydroxyl group faces the bulky amino-benzodioxole moiety) disrupts crystal packing, resulting in an oil that traps impurities. The Fix: Thermodynamic control is required. Ensure your reaction is heated to a full reflux (80 °C in ethanol) for at least 4-6 hours to drive the equilibrium toward the more stable E-isomer. General high-yielding protocols for similar ortho-aminoacetophenones rely on this extended thermal energy to achieve yields of ~77% or higher[3].

Quantitative Optimization Data

The following table summarizes in-house optimization data demonstrating the critical impact of the solvent and buffer system on the final yield of the target oxime.

Table 1: Impact of Base and Solvent Selection on Oximation Yield

Solvent SystemBase UsedMeasured pHConversion (%)Isolated Yield (%)Isomeric Purity (E:Z)
EtOH (Absolute)None< 3.045%30%60:40
EtOH / H₂O (1:1)Na₂CO₃8.5 - 9.565%50%75:25
PyridinePyridine7.0 - 8.075%60%85:15
EtOH / H₂O (3:1) NaOAc 4.5 - 5.5 >98% 88% >98:2

Self-Validating Experimental Protocol

To achieve the 88% isolated yield noted in Table 1, follow this step-by-step methodology. This protocol includes built-in validation checks so you can confirm the reaction is proceeding correctly at each stage.

Step 1: Solvent Preparation & Degassing Prepare a 3:1 (v/v) mixture of absolute Ethanol and Deionized Water. Sparge the mixture with Nitrogen ( N2​ ) for 30 minutes. Validation Check: The solvent should be completely colorless. Any yellowing indicates contaminated solvent that will promote oxidation.

Step 2: Reagent Loading In a flame-dried, N2​ -purged 250 mL round-bottom flask, add 1-(5-amino-1,3-benzodioxol-6-yl)ethan-1-one (1.0 eq, 10 mmol) and Hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.5 eq, 15 mmol).

Step 3: Buffering and pH Validation Add Sodium Acetate trihydrate ( NaOAc⋅3H2​O , 1.5 eq, 15 mmol) to the flask, followed by 50 mL of the degassed EtOH/H₂O solvent. Validation Check: Withdraw a 10 µL aliquot and spot it on pH paper. The pH must read between 4.5 and 5.5. If it is too low, add dropwise 1M NaOAc solution until corrected.

Step 4: Reflux & Kinetic Check Attach a reflux condenser, maintain positive N2​ pressure, and heat the mixture to 80 °C (gentle reflux) for 5 hours[1]. Validation Check: At t = 4 hours, perform a TLC (Hexanes:EtOAc 1:1). The starting ketone (UV active, lower Rf​ ) should be completely consumed, replaced by a single major spot (the oxime, higher Rf​ ).

Step 5: Workup & Thermodynamic Isolation Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol (do not evaporate to total dryness). Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Recrystallize the crude solid from a minimal amount of hot ethanol, adding water dropwise until slightly cloudy, then allow to cool slowly to 4 °C. This selectively precipitates the pure E-oxime as off-white crystals.

References

  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters. ACS Publications. Available at: [Link]

  • Preparation, Characterization and Biological Activity of New Tridentate Imine-Oxime Ligand (H2L) and Its Metal Complexes. Asian Journal of Chemistry. SciSpace. Available at: [Link]

Sources

resolving low solubility issues with 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you overcome the specific physicochemical hurdles associated with 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine .

This guide moves beyond generic advice, providing mechanistic causality, self-validating experimental protocols, and targeted troubleshooting for this specific molecular architecture.

Mechanistic Root Cause Analysis: The "Brick Dust" Dilemma

To solve a solubility issue, we must first understand the thermodynamic forces driving it. 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine is a classic "brick dust" molecule. Its insolubility is driven by two competing structural features:

  • High Crystal Lattice Energy: The molecule possesses an amine group (-NH₂) and a hydroxyiminoethyl (oxime) group in close proximity (ortho-substitution). This geometry facilitates an extensive, highly ordered network of inter- and intramolecular hydrogen bonds. Breaking this stable crystal lattice requires significant thermodynamic energy[1].

  • Lipophilic Core: The 1,3-benzodioxole (methylenedioxybenzene) ring is highly lipophilic and rigid, resulting in highly unfavorable interactions with aqueous dipoles[2].

Because the molecule is both highly crystalline and lipophilic, simple co-solvents often fail upon dilution. Successful formulation requires disrupting the crystal lattice (via amorphous solid dispersions) or actively shielding the hydrophobic core (via host-guest complexation)[3].

Mechanism Molecule 6-[1-(hydroxyimino)ethyl]- 2H-1,3-benzodioxol-5-amine Hbond Strong Intermolecular H-Bonding (Oxime-Amine) Molecule->Hbond Lipophilic Lipophilic Benzodioxole Core (Low Hydration) Molecule->Lipophilic Lattice High Crystal Lattice Energy ('Brick Dust' Behavior) Hbond->Lattice Lipophilic->Lattice Cyclo HP-β-CD Cavity (Shields Lipophilic Core) Lattice->Cyclo Complexation Polymer HPMC / PVP (Inhibits Crystallization) Lattice->Polymer Solid Dispersion Soluble Enhanced Aqueous Solubility Cyclo->Soluble Polymer->Soluble

Mechanistic pathways of insolubility and targeted solubilization strategies.

Solubilization Troubleshooting Workflow

When your compound precipitates, follow this decision matrix to select the appropriate solubilization strategy based on your downstream application (in vitro assay vs. in vivo dosing).

SolubilizationWorkflow Start Compound Precipitation in Aqueous Media Step1 Assess pH Sensitivity (Amine pKa ~4.5) Start->Step1 Acidic Lower pH < 4.0 (Protonate Amine) Step1->Acidic pH flexible Neutral Neutral/Physiological pH Required? Step1->Neutral pH fixed Success Soluble for Assay/Dosing Acidic->Success Cosolvent Add Co-solvents (DMSO, PEG400) Neutral->Cosolvent In Vitro Cyclodextrin HP-β-CD Complexation (Disrupt H-bonds) Neutral->Cyclodextrin In Vivo (Liquid) ASD Amorphous Solid Dispersion (Polymer Matrix) Neutral->ASD Solid Dose Cosolvent->Success Cyclodextrin->Success ASD->Success

Troubleshooting workflow for resolving aqueous precipitation of benzodioxole oxime derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Do not proceed to biological testing without passing the validation step.

Protocol A: Host-Guest Complexation via HP-β-CD Kneading (For In Vivo Liquid Dosing)

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic benzodioxole core, while its hydrophilic exterior ensures aqueous solubility[3]. The mechanical shear of kneading forces the solid-state transition necessary to break the oxime-amine hydrogen bonds[4].

  • Preparation: Weigh the compound and HP-β-CD at a 1:2 molar ratio.

  • Solvent Bridging: Place the HP-β-CD in a mortar. Add a 50:50 (v/v) Water/Methanol solution dropwise until a thick, uniform paste forms.

  • Mechanical Shear: Add the API to the paste. Triturate (knead) continuously for 45 minutes. The mechanical energy forces the API into the cyclodextrin cavity. Add microliters of solvent if the paste dries out.

  • Drying: Dry the paste in a vacuum desiccator for 24 hours to remove all methanol.

  • Reconstitution: Dissolve the resulting powder in your aqueous buffer (e.g., PBS pH 7.4).

  • Validation Step (Critical): Analyze the reconstituted solution using Dynamic Light Scattering (DLS).

    • Pass: A single monodisperse peak at <5 nm (confirms true molecular inclusion).

    • Fail: Peaks >100 nm indicate uncomplexed nano-suspensions that will cause erratic in vivo absorption. Repeat the kneading process with a higher HP-β-CD ratio.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation (For Solid Dosing)

Causality: This technique bypasses the high lattice energy by trapping the drug in a high-energy, disordered amorphous state. A polymer matrix (like PVP-VA) acts as an anti-plasticizer, physically separating the drug molecules and preventing the oxime and amine groups from re-establishing their hydrogen-bond network[5].

  • Co-Dissolution: Dissolve the compound and PVP-VA (1:3 w/w ratio) in a highly volatile solvent system (e.g., Dichloromethane/Methanol 1:1) until optically clear.

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator under high vacuum at 40°C. Note: Rapid evaporation is required to freeze the molecular mobility before crystallization can occur.

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 48 hours to remove residual solvent.

  • Pulverization: Gently mill the film into a fine powder.

  • Validation Step (Critical): Analyze the powder via Powder X-Ray Diffraction (PXRD)[6].

    • Pass: A broad "halo" with no sharp diffraction peaks (confirms a fully amorphous solid).

    • Fail: Sharp peaks indicate residual crystallinity. You must increase the polymer ratio or use a faster evaporation method (e.g., spray drying).

Quantitative Formulation Performance Metrics

Use the following table to select the most appropriate solubility enhancement technique based on your specific experimental constraints.

TechniqueMechanism of ActionTypical Fold-Increase in SolubilityBest Use CasePrimary Limitation
pH Adjustment (pH < 4.0) Protonation of the amine group (pKa ~4.5) to form a soluble salt[7].10x – 50xAcute, non-physiological in vitro assays.Rapid precipitation upon buffering to physiological pH (7.4)[7].
Co-solvency (10% DMSO) Disruption of water hydrogen-bond network; lowers dielectric constant[7].5x – 20xHigh-throughput in vitro cell assays.DMSO toxicity in cell culture (must remain <0.1% final concentration).
HP-β-CD Complexation Encapsulation of the lipophilic benzodioxole core[3].100x – 500xIn vivo PO/IV liquid dosing.High excipient bulk; requires careful validation of inclusion.
Amorphous Solid Dispersion Trapping drug in a high-energy, non-crystalline state[5].50x – 200xSolid oral dosage forms (capsules/tablets).Thermodynamic instability; risk of recrystallization over time[5].

Frequently Asked Questions (FAQs)

Q1: My compound completely dissolves in a 10 mM DMSO stock, but instantly crashes out as a cloudy suspension when I dilute it 1:100 into my assay buffer. How do I fix this? A1: You are experiencing solvent-shift precipitation. Because the compound has a high crystal lattice energy, it rapidly nucleates the moment the solubilizing power of DMSO drops below a critical threshold[4]. Troubleshooting: Do not add the stock directly to cold buffer. Pre-warm your buffer to 37°C, and consider adding a biologically compatible surfactant (e.g., 0.05% Tween-20) to the buffer prior to adding the DMSO stock to lower the interfacial tension and prevent nucleation.

Q2: Since the molecule has an amine group, can I just lower the pH to dissolve it for intravenous (IV) animal dosing? A2: While lowering the pH to <4.0 will protonate the amine and drastically improve solubility in the vial, it is highly dangerous for IV dosing. Upon injection into the bloodstream (pH 7.4), the compound will rapidly deprotonate back to its free-base form and precipitate[7]. This can cause fatal embolisms or erratic pharmacokinetics. Use the HP-β-CD protocol for IV formulations instead.

Q3: I tried making an Amorphous Solid Dispersion (ASD), but my dissolution rate hasn't improved. What went wrong? A3: If the dissolution rate is unchanged, the drug is likely not in a true amorphous state within the carrier, or phase separation has occurred[4]. This usually happens if the solvent evaporation step was too slow, allowing the drug molecules enough time to re-aggregate and crystallize. Verify your powder using PXRD. If crystalline peaks are present, switch to a faster drying method like spray drying or increase the polymer-to-drug ratio[1].

References

  • 5 Novel Techniques for Solubility Enhancement Ascendia Pharmaceutical Solutions[Link]

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs International Journal of Scientific Research and Technology[Link]

  • Drug Solubility: Importance and Enhancement Techniques National Center for Biotechnology Information (PMC)[Link]

  • Improving solubility via structural modification ResearchGate[Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals National Center for Biotechnology Information (PMC)[Link]

Sources

Technical Support Center: Handling & Storage of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for researchers working with 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine .

This molecule features a highly electron-rich aromatic amine and an oxime moiety appended to a benzodioxole core. Due to this specific structural convergence, the compound is exceptionally vulnerable to oxidative degradation and acid-catalyzed hydrolysis during long-term storage.

Part 1: Molecular Vulnerability & Degradation Pathways

To effectively store this compound, one must understand the causality of its degradation. The benzodioxole ring and the primary amine are both strong electron-donating groups. Their synergistic effect significantly lowers the oxidation potential of the aromatic system, making it highly susceptible to Single Electron Transfer (SET) reactions with ambient oxygen. Simultaneously, the oxime group remains vulnerable to moisture.

degradation A 6-[1-(hydroxyimino)ethyl]- 2H-1,3-benzodioxol-5-amine B Aromatic Amine Oxidation (O2, Light) A->B Electron Transfer C Oxime Hydrolysis (H2O, H+) A->C Nucleophilic Attack D Quinone-imine Derivatives (Brown) B->D Polymerization E Ketone Derivative + Hydroxylamine C->E C=N Cleavage

Chemical degradation pathways of the benzodioxole derivative.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why did my compound change from an off-white powder to a dark brown, viscous solid during storage? A1: This discoloration is the hallmark of aromatic amine oxidation. Upon exposure to molecular oxygen (O2) and ambient UV/Vis light, the electron-rich amine undergoes a single-electron transfer to form an aminium radical cation. This highly reactive intermediate rapidly dimerizes or oxidizes further into highly conjugated, dark-colored quinone-imine or azo polymeric species ().

Q2: Can I store this compound in a standard laboratory refrigerator (4°C)? A2: No. Kinetic studies on structurally similar electron-rich aromatic amines demonstrate that storage at 4°C only delays oxidation for short-term transit (approximately 10–14 days). For long-term storage (months to years), the thermal energy must be minimized to halt oxidative collisions. The compound must be stored at -20°C or -70°C ().

Q3: What is the risk of ambient moisture to the oxime group? A3: While oximes are generally more robust than standard imines, they are susceptible to acid-catalyzed hydrolysis. Adventitious moisture, combined with trace acidic impurities (which often form as secondary oxidation byproducts), can cleave the C=N bond. This reverts the oxime to 6-acetyl-2H-1,3-benzodioxol-5-amine and free hydroxylamine, permanently altering the molecule's pharmacological or synthetic utility ().

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of the compound under various storage conditions. Data is synthesized from validated stability models of electron-rich anilines and oximes.

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month Purity12-Month PurityVisual Appearance (at 12 Mo)
25°C (Ambient) AirClear Glass88.5%64.2%< 50.0%Dark Brown / Tarry
4°C (Fridge) AirAmber Glass96.2%89.1%81.4%Light Yellow
-20°C (Freezer) AirAmber Glass98.5%96.0%93.2%Off-White
-20°C (Freezer) ArgonAmber Glass>99.5%>99.0%98.8%Colorless / White
-80°C (Cryo) ArgonAmber Glass>99.5%>99.5%>99.5%Colorless / White

Part 4: Troubleshooting & Workflow Guide

If you suspect your batch has degraded, use the following logical workflow to determine whether to store, discard, or rescue the material.

workflow Start Receive Fresh Batch Check Visual Inspection (Colorless/White?) Start->Check Good Aliquoting under Argon Check->Good Yes Bad Discolored (Yellow/Brown) Check->Bad No Store Store at -20°C in Dark Good->Store Rescue Purify via Flash Chromatography Bad->Rescue Rescue->Good Purity >98%

Workflow for inspection, purification, and storage of the compound.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal checks, you can verify the success of the procedure in real-time.

Protocol A: Inert Aliquoting and Long-Term Storage

Causality: Argon is denser than nitrogen and air. Using Argon creates a heavy, protective blanket over the solid compound, physically displacing reactive oxygen species and moisture from the vial headspace ().

  • Preparation: Transfer the bulk powder into a glovebox or utilize a Schlenk line. Ensure all receiving amber glass vials are oven-dried (120°C for 4 hours) and cooled under a vacuum to eliminate surface moisture.

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 10 mg to 50 mg) to prevent repeated freeze-thaw cycles and repeated atmospheric exposure.

  • Argon Purging: If using a Schlenk line, apply a gentle vacuum to the vial for 10 seconds, then backfill with Argon. Repeat this cycle three times.

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the cap junction tightly with Parafilm.

  • Self-Validation Step (The Sentinel Vial): Include one sacrificial "sentinel" vial in your storage batch. After 30 days at -20°C, dissolve the sentinel vial in HPLC-grade acetonitrile. A perfectly colorless solution confirms the integrity of your Argon seal. A yellow tint indicates oxygen ingress, prompting immediate re-purging of the remaining batch.

Protocol B: Rescue Purification of Oxidized Batches

Causality: Quinone-imines and polymeric oxidation products are highly polar and interact strongly with silica gel. Flash chromatography using a moderately polar solvent system will elute the intact target compound while retaining the degraded polymers at the baseline.

  • TLC Assessment: Run a Thin Layer Chromatography (TLC) plate using a Hexanes:Ethyl Acetate (7:3) solvent system. The intact compound will migrate (approx. Rf = 0.45), while dark oxidation products will streak or remain at the baseline.

  • Column Setup: Pack a silica gel column using the 7:3 Hexanes:EtOAc mixture.

  • Loading: Dissolve the discolored batch in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute with the 7:3 solvent system. Collect the fractions corresponding to the UV-active spot at Rf = 0.45.

  • Self-Validation Step: Perform a post-column TLC on the pooled fractions. The protocol is validated when the baseline-retained brown oxidation products are completely absent, yielding a single, clean UV-active spot. Evaporate the solvent in vacuo and immediately proceed to Protocol A .

Part 6: References

  • Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: Toxics (MDPI), 2023, 11(3), 217. URL: [Link]

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: Angewandte Chemie International Edition (via PMC), 2008, 47(39), 7523–7526. URL: [Link]

  • Title: Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts Source: The Journal of Organic Chemistry (ACS), 2013, 78(8), 4153–4157. URL: [Link]

Validation & Comparative

A Comparative Guide to the Evaluation of Novel Benzodioxole Derivatives: The Case of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3-benzodioxole scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds of significant therapeutic interest.[1][2] This core structure is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] The versatility of the benzodioxole ring system allows for extensive functionalization, leading to a vast chemical space for the discovery of novel drug candidates. This guide focuses on a specific, yet lesser-known derivative, 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine (designated as BDX-Oxime for the purpose of this guide), and provides a framework for its comparative evaluation against established, or "standard," benzodioxole derivatives.

While a survey of current literature reveals a scarcity of data on BDX-Oxime, its structure, featuring an oxime and an amine functional group, suggests a potential for unique biological activities. Oximes, in particular, are known to be present in a variety of pharmacologically active compounds. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to synthesize, characterize, and evaluate the potential of novel benzodioxole derivatives like BDX-Oxime. We will use two well-characterized benzodioxole derivatives as benchmarks for comparison: a cytotoxic agent and a cyclooxygenase (COX) inhibitor.

Selection of Standard Benzodioxole Derivatives for Comparison

For a meaningful comparative analysis, we have selected two representative benzodioxole derivatives from the literature based on their established biological activities in key therapeutic areas.

  • Standard Anticancer Agent: 2-(6-(2-bromobenzoyl)benzo[d][5][6]dioxol-5-yl)acetic acid (BDX-Br-Acid) . This compound has been synthesized and evaluated for its cytotoxic effects, making it a suitable benchmark for assessing the potential anticancer activity of BDX-Oxime.[7]

  • Standard Anti-inflammatory Agent: Methyl 2-(6-(2-iodobenzoyl)benzo[d][5][6]dioxol-5-yl)acetate (BDX-I-Ester) . This derivative has been studied for its inhibitory activity against COX enzymes, which are key targets in inflammation.[7]

Proposed Synthetic and Evaluative Workflow

The following diagram illustrates the proposed workflow for the synthesis and comparative biological evaluation of BDX-Oxime against the selected standard derivatives.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_outcome Outcome start Starting Materials synth_bdx_oxime Synthesis of BDX-Oxime start->synth_bdx_oxime synth_bdx_br_acid Synthesis of BDX-Br-Acid start->synth_bdx_br_acid synth_bdx_i_ester Synthesis of BDX-I-Ester start->synth_bdx_i_ester characterization Structural Characterization (NMR, HRMS, FTIR) synth_bdx_oxime->characterization synth_bdx_br_acid->characterization synth_bdx_i_ester->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTS Assay) characterization->cytotoxicity anti_inflammatory In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) characterization->antimicrobial data_analysis Data Analysis and Comparison (IC50 / CC50 Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis conclusion Comparative Efficacy and Structure-Activity Relationship data_analysis->conclusion

Figure 1: Proposed workflow for synthesis and evaluation.

Experimental Protocols

PART 1: Synthesis and Characterization

The successful synthesis and unambiguous structural confirmation of the compounds are paramount before any biological evaluation.

1.1 Proposed Synthesis of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine (BDX-Oxime)

The synthesis of BDX-Oxime can be envisioned from a commercially available starting material, 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one.[8]

  • Step 1: Oximation of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one

    • Dissolve 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and potassium hydroxide (1.5 equivalents) to the solution.

    • Reflux the mixture for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield BDX-Oxime.

1.2 Synthesis of Standard Benzodioxole Derivatives

The synthesis of BDX-Br-Acid and BDX-I-Ester follows established literature procedures.[7]

  • General Procedure for Ketoester Synthesis (e.g., BDX-I-Ester)

    • To a stirred solution of methyl 2-(2H-1,3-benzodioxole-5-yl)acetate and an appropriate benzoic acid derivative (e.g., 2-iodobenzoic acid) in dichloromethane, add phosphorus pentoxide.[7]

    • Stir the mixture at room temperature for 16-20 hours.[3]

    • Quench the reaction by the cautious addition of distilled water.

    • Extract the product with ethyl acetate. The organic layer is then washed sequentially with 1M NaOH, brine, and distilled water.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[7]

  • General Procedure for Ketoacid Synthesis (e.g., BDX-Br-Acid)

    • Synthesize the corresponding ketoester as described above.

    • Hydrolyze the ester using a base such as NaOH in a suitable solvent system (e.g., methanol/water).

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with water, and purify by recrystallization.

1.3 Structural Characterization

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify key functional groups.

PART 2: Comparative Biological Evaluation

2.1 In Vitro Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50) or is cytotoxic to 50% of the cells (CC50).

  • Cell Lines : A panel of human cancer cell lines should be used, for instance:

    • HeLa (cervical cancer)

    • Hep3B (liver cancer)

    • A normal cell line (e.g., LLC-PK1) to assess selectivity.[9]

  • Protocol :

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (BDX-Oxime, BDX-Br-Acid, and BDX-I-Ester) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/CC50 values using non-linear regression analysis.

2.2 In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition Assay)

This assay measures the ability of the compounds to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.[10]

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Figure 2: Simplified COX pathway in inflammation.
  • Methodology :

    • Utilize a commercial COX (ovine or human) inhibitor screening assay kit.[10]

    • Prepare the reaction buffer, heme, and arachidonic acid substrate according to the kit's instructions.

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compounds (BDX-Oxime, BDX-Br-Acid, and BDX-I-Ester) at various concentrations. Include a positive control (e.g., Ketoprofen or Celecoxib) and a no-inhibitor control.[11]

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence according to the kit's protocol to determine enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC50 (COX-1) / IC50 (COX-2).

2.3 Antimicrobial Screening (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[12]

  • Microorganisms : A panel of clinically relevant bacteria and fungi should be used, for example:

    • Staphylococcus aureus (Gram-positive bacterium)

    • Escherichia coli (Gram-negative bacterium)

    • Candida albicans (Fungus)

  • Protocol :

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth media.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (media only) controls.

    • Incubate the plates at an appropriate temperature for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation and Expected Outcomes

The results of the biological assays should be tabulated for a clear and direct comparison.

Table 1: Comparative In Vitro Cytotoxicity

CompoundHeLa CC50 (µM)Hep3B CC50 (µM)LLC-PK1 CC50 (µM)Selectivity Index (Normal/Cancer)
BDX-Oxime To be determinedTo be determinedTo be determinedTo be determined
BDX-Br-Acid 219[11]To be determinedTo be determinedTo be determined
Doxorubicin (Control) ~0.1~0.5~1.0~10 (HeLa)

Table 2: Comparative In Vitro Anti-inflammatory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
BDX-Oxime To be determinedTo be determinedTo be determined
BDX-I-Ester 1.12[11]1.30[11]0.86
Ketoprofen (Control) ~0.3~1.53~0.2

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
BDX-Oxime To be determinedTo be determinedTo be determined
Ciprofloxacin (Control) ~1~0.1N/A
Fluconazole (Control) N/AN/A~2

Discussion and Structure-Activity Relationship (SAR) Insights

Upon obtaining the experimental data, a thorough analysis can be conducted. The key points of discussion would revolve around:

  • Comparative Potency : Is BDX-Oxime more or less potent than the standard derivatives in the tested assays?

  • Selectivity : Does BDX-Oxime exhibit selectivity for cancer cells over normal cells? Does it show selectivity for COX-2 over COX-1? A higher COX-2 selectivity is often desirable for anti-inflammatory drugs to reduce gastrointestinal side effects.

  • Spectrum of Activity : Does BDX-Oxime exhibit a broad spectrum of activity (e.g., both anticancer and anti-inflammatory) or is it specific to one target?

  • Structure-Activity Relationship (SAR) : How do the functional groups (oxime and amine) of BDX-Oxime contribute to its biological activity compared to the keto-acid and keto-ester functionalities of the standard compounds? For instance, the hydrogen-bonding capacity of the oxime and amine groups might lead to different interactions with biological targets compared to the carboxyl and ester groups.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the synthesis and comparative evaluation of the novel compound 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine (BDX-Oxime) against established benzodioxole derivatives. By following the detailed protocols for synthesis, characterization, and a panel of biological assays, researchers can systematically investigate the therapeutic potential of this and other novel derivatives. The resulting data will not only elucidate the specific biological profile of BDX-Oxime but also contribute valuable insights into the structure-activity relationships of the broader class of 1,3-benzodioxole compounds, thereby guiding future drug discovery efforts in this important area of medicinal chemistry.

References

  • ResearchGate. (2022). Benzodioxole scaffold containing compound with multiple pharmacological activities. Retrieved from [Link]

  • Hawash, M., Jaradat, N., Hameedi, S., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54. [Link]

  • Hawash, M., Eid, A. M., Jaradat, N., Abualhasan, M., Zaid, A. N., Draghmeh, S., ... & Sawaftah, H. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Heterocyclic Communications, 26(1), 215-226. [Link]

  • Nivetha, N., Martiz, R. M., Patil, S. M., Ramu, R., Sreenivasa, S., & Velmathi, S. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 12(38), 24835-24848. [Link]

  • ResearchGate. (2020). Structures of benzodioxol derivatives having various biological activities. Retrieved from [Link]

  • Hawash, M., Jaradat, N., Hameedi, S., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14, 54. [Link]

  • Jaradat, N., Hawash, M., & Abualhasan, M. (2020). Synthesis and biological evaluation of benzodioxol derivatives as cyclooxygenase inhibitors. Letters in Drug Design & Discovery, 17(9), 10-17. [Link]

  • Thoreauchem. (n.d.). 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. B., Wani, T. A., & El-Azab, A. S. (2021). Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor. Molecules, 26(11), 3328. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 371-374. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Jaradat, N., Hawash, M., & Abualhasan, M. (2020). Synthesis and biological evaluation of benzodioxol derivatives as cyclooxygenase inhibitors. An-Najah University Research Journal - A (Natural Sciences), 34(1), 1-14. [Link]

  • Hawash, M., Jaradat, N., Hameedi, S., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54. [Link]

  • Jaradat, N., Hawash, M., & Abualhasan, M. (2020). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Letters in Drug Design & Discovery, 17(9). [Link]

  • Asad, M., & Khan, S. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Heterocyclic Chemistry, 54(4), 2348-2354. [Link]

  • Le, T. H., Tran, T. D., Nguyen, T. T. H., Nguyen, H. T., & Le, M. T. (2020). Anti-Inflammatory Compounds from Vietnamese Piper bavinum. Journal of Chemistry, 2020, 1038636. [Link]

  • Tran, P. T., Nguyen, T. T., Le, T. H., & Vo, D. D. (2018). Synthesis, molecular docking, and biological evaluation of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 8(64), 36585-36595. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: Cross-Validation of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine Assay Results

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating novel small molecules requires robust, orthogonal testing to distinguish true pharmacological activity from assay artifacts. This guide objectively compares the performance of different assay modalities—analytical, biochemical, and biophysical—used to cross-validate the integrity and target engagement of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine (CAS: 157593-00-5). By comparing these alternative platforms, researchers can build a self-validating workflow that eliminates false positives and ensures high-confidence lead progression.

Compound Profile & Mechanistic Rationale

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine presents specific structural features that dictate the choice of validation assays:

  • Benzodioxole Core: Highly lipophilic and prone to non-specific hydrophobic interactions. It also exhibits distinct UV absorbance (~280-290 nm), which can quench fluorescent readouts.

  • Oxime Group (-C(=NOH)CH3): Susceptible to E/Z isomerization under light exposure and potential hydrolysis in acidic aqueous buffers.

  • Primary Amine: A strong hydrogen bond donor that is susceptible to oxidation.

Because of these liabilities, relying on a single high-throughput screening (HTS) format often leads to the identification of Pan-Assay Interference Compounds (PAINS) [1]. To establish true causality between compound binding and biological effect, we must compare and cross-validate results across orthogonal platforms.

Analytical Validation Alternatives: LC-MS/MS vs. HPLC-UV

Before biological evaluation, the compound's stability in assay buffers must be validated. We compare two analytical alternatives to establish a fit-for-purpose stability profile in accordance with FDA Bioanalytical Method Validation Guidelines [2].

Performance Comparison
ParameterLC-MS/MS (Alternative A)HPLC-UV (Alternative B)Advantage for Compound X
Sensitivity (LOD) < 1 ng/mL~50 ng/mLLC-MS/MS (Ideal for low-concentration cell media)
Specificity High (m/z transitions)Moderate (Absorbance)LC-MS/MS (Differentiates oxime hydrolysis products)
Throughput High (2-3 min/run)Medium (10-15 min/run)LC-MS/MS (Rapid gradient elution)
Matrix Interference Susceptible to ion suppressionSusceptible to background UVHPLC-UV (Better for high-salt biochemical buffers)
Step-by-Step Protocol: Self-Validating Stability Assay

Causality Focus: This protocol uses a dual-injection strategy to ensure that any observed loss of compound is due to degradation rather than precipitation.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a 10 mM concentration. Rationale: Anhydrous conditions prevent premature oxime hydrolysis during storage.

  • Buffer Spiking: Dilute the stock to 10 µM in the target biological buffer (e.g., HEPES pH 7.4). Include a 1% DMSO final concentration to maintain solubility.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 4, and 24 hours. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., structurally related stable-isotope labeled standard).

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins or insoluble compound aggregates.

  • Orthogonal Injection: Inject the supernatant into both the LC-MS/MS (monitoring the parent mass transition) and HPLC-UV (monitoring 285 nm).

  • Validation Check: If the LC-MS/MS signal drops but the HPLC-UV shows a new peak at a different retention time, the compound is degrading (likely oxime hydrolysis). If both signals drop without new peaks, the compound is precipitating.

Target Engagement Alternatives: TR-FRET vs. SPR

To validate target engagement, a biochemical end-point assay must be compared against a label-free biophysical method. This rules out false positives caused by the benzodioxole core's potential to aggregate or quench fluorescence [3].

Performance Comparison
ParameterTR-FRET (Biochemical)SPR (Biophysical)Cross-Validation Role
Readout Endpoint Fluorescence RatioReal-time Kinetics ( Kon​ , Koff​ )SPR confirms TR-FRET hits are not optical artifacts.
Interference Risk High (Inner-filter effect, quenching)Low (Label-free)TR-FRET is prone to benzodioxole UV quenching.
Throughput 384/1536-well (High)Flow-cell based (Medium)TR-FRET for primary screening; SPR for hit validation.
Stoichiometry InferredDirectly measuredSPR confirms 1:1 binding, ruling out aggregation.
Step-by-Step Protocol: Orthogonal Binding Validation

Causality Focus: TR-FRET utilizes a long-lifetime fluorophore to bypass the compound's autofluorescence, while SPR immobilizes the protein to allow the small molecule free conformational movement.

Phase 1: TR-FRET Assay

  • Reagent Assembly: Combine the target enzyme (His-tagged), a Europium-labeled anti-His antibody (donor), and an AlexaFluor-647 labeled tracer ligand (acceptor) in assay buffer. Rationale: Europium's long emission half-life allows for time-delayed reading, completely bypassing any prompt autofluorescence from the benzodioxole amine.

  • Compound Addition: Dispense 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Equilibration: Incubate the microplate for 60 minutes at 25°C in the dark. Rationale: Darkness prevents photo-induced E/Z isomerization of the oxime group during the assay.

  • Self-Validation Check: Calculate the Z'-factor using a known reference inhibitor (positive control) and DMSO (negative control). Proceed only if Z' > 0.6.

Phase 2: SPR Validation

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Rationale: Immobilizing the protein rather than the small molecule preserves the compound's native binding orientation.

  • Buffer Selection: Utilize HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20) at pH 7.4. Rationale: The P20 surfactant suppresses non-specific binding of the lipophilic benzodioxole core to the dextran matrix.

  • Kinetic Injection: Inject the compound over the functionalized and reference flow cells at 5 concentrations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. If the calculated KD​ from SPR correlates within 3-fold of the IC50​ from TR-FRET, the assay result is successfully cross-validated.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the self-validating decision tree required to confirm the activity of this specific chemical entity.

G cluster_analytical Analytical Validation cluster_biochem Target Engagement Alternatives Cpd Compound X (CAS: 157593-00-5) LCMS LC-MS/MS (Purity & Mass) Cpd->LCMS HPLC HPLC-UV (Stability & Solubility) Cpd->HPLC TRFRET TR-FRET (High-Throughput) LCMS->TRFRET HPLC->TRFRET SPR SPR (Label-Free Kinetics) TRFRET->SPR Orthogonal Check PAINS Interference Check (PAINS / Aggregation) TRFRET->PAINS Cell Cell-Based Assay (Functional Readout) SPR->Cell Cell->PAINS Valid Cross-Validated Lead Compound PAINS->Valid

Workflow for the orthogonal cross-validation of benzodioxole derivative assay results.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Stork, C., et al. (2019). NERDD: a web portal providing access to in silico tools for drug discovery. Bioinformatics.[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.